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  • Product: N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate
  • CAS: 1427173-49-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the X-ray Crystallographic Analysis of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate: From Synthesis to Structural Elucidation

This guide provides a comprehensive overview of the process for determining the three-dimensional structure of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate through single-crystal X-ray diffraction. It is intended...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the process for determining the three-dimensional structure of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate through single-crystal X-ray diffraction. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural analysis of small molecules, with a particular focus on the increasingly important class of diazaspirocycles.

The unique three-dimensional architecture of diazaspirocycles offers significant advantages in medicinal chemistry, often leading to improved target binding and favorable pharmacokinetic properties.[1][2][3] The title compound, a derivative of 1,7-diazaspiro[3.5]nonane, serves as a pertinent example of this scaffold, which is of growing interest in the development of novel therapeutics.[4] This document will detail the necessary steps from sample preparation to the final analysis of the crystal structure, providing both the theoretical basis and practical considerations for each stage.

Part 1: Synthesis and Crystal Growth: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the material and the perfection of the crystal lattice are paramount for a successful diffraction experiment.

Synthesis of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate

While multiple synthetic routes to diazaspiro[3.5]nonane cores have been reported, a common approach involves a multi-step synthesis. A representative synthetic pathway for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate is outlined in the literature, which can be adapted for the synthesis of the title compound.[5] The final step in the preparation of the p-toluenesulfonate salt typically involves the reaction of the free base with p-toluenesulfonic acid in a suitable solvent.

Experimental Protocol: Salt Formation

  • Dissolution: Dissolve the synthesized N-t-BOC-1,7-diazaspiro[3.5]nonane free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Acid Addition: Add a stoichiometric amount of p-toluenesulfonic acid, dissolved in the same solvent, dropwise to the solution of the free base while stirring.

  • Precipitation: The p-toluenesulfonate salt will precipitate out of the solution. The mixture may be stirred at room temperature for a period to ensure complete reaction.

  • Isolation: The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Crystal Growth: The Art and Science of Ordered Matter

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate, a starting point for crystallization could be a solution in a polar solvent like methanol or ethanol, with slow evaporation or vapor diffusion against a less polar anti-solvent such as diethyl ether or hexane.

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

Data Collection: Capturing the Diffraction Pattern

A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays.[9][10] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these spots are recorded by a detector.[11]

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a loop, which is then attached to the goniometer head.

  • Data Collection Strategy: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. A data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected.[12]

  • Data Integration: The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then corrected for various experimental factors to produce a file of structure factor amplitudes.[13]

Structure Solution: From Diffraction Data to an Initial Model

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[14] Various methods are used to overcome this and generate an initial electron density map. For small molecules like the title compound, direct methods are typically successful. These methods use statistical relationships between the intensities of the reflections to determine the phases.[15]

Structure Refinement: Optimizing the Atomic Model

Once an initial model of the structure is obtained, it is refined against the experimental data to improve its accuracy.[16][17] This is typically done using a least-squares method, where the atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.

Workflow for Structure Solution and Refinement

G cluster_0 Data Processing cluster_1 Structure Solution cluster_2 Structure Refinement raw_data Raw Diffraction Images integrated_data Integrated Intensities (hkl file) raw_data->integrated_data Integration & Scaling direct_methods Direct Methods integrated_data->direct_methods initial_model Initial Atomic Model direct_methods->initial_model Phase Determination refinement Least-Squares Refinement initial_model->refinement final_model Refined Crystal Structure (CIF) refinement->final_model Iterative Optimization

Caption: Workflow from raw data to the final refined crystal structure.

Part 3: Analysis of the Crystal Structure: From Data to Insight

The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data allows for a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing.

Crystallographic Data Summary

While the specific data for the title compound is not publicly available, a typical summary of crystallographic data for a similar organic salt is presented below for illustrative purposes.

ParameterRepresentative Value
Chemical FormulaC19H28N2O5S
Formula Weight412.50
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)13.789(5)
α (°)90
β (°)105.21(2)
γ (°)90
Volume (Å3)2081.1(14)
Z4
Calculated Density (g/cm3)1.315
Absorption Coefficient (mm-1)0.198
F(000)880
R-factor (I > 2σ(I))0.045
wR2 (all data)0.125
Molecular Geometry and Conformation

The refined structure provides precise bond lengths, bond angles, and torsion angles. For N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate, key areas of interest would include:

  • The conformation of the spirocyclic core.

  • The geometry of the tert-butoxycarbonyl (BOC) protecting group.

  • The bond lengths and angles within the p-toluenesulfonate anion.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, ionic interactions, and van der Waals forces. In the case of the title compound, strong hydrogen bonds would be expected between the protonated nitrogen of the diazaspirocycle and the sulfonate oxygen atoms of the p-toluenesulfonate anion. These interactions play a crucial role in the overall stability of the crystal structure and can influence the physical properties of the solid state.

Visualization of Key Interactions

G cluster_cation N-t-BOC-1,7-Diazaspiro[3.5]nonane Cation cluster_anion p-Toluenesulfonate Anion cation [Diazaspiro-NH2+...] anion [...O-S(=O)2-Aryl] cation->anion Ionic & H-Bonding Interactions

Caption: Key intermolecular interactions driving crystal packing.

Conclusion

This technical guide has outlined the comprehensive process for the X-ray crystallographic analysis of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate. While the specific crystal structure data for this compound is not publicly available, the principles and methodologies described herein provide a robust framework for researchers to determine and analyze the structures of this and other novel compounds. The structural insights gained from such studies are invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents.

References

  • Recent developments in phasing and structure refinement for macromolecular crystallography. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • Small molecule crystallography. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • 12: Refining X-ray Crystal Structures. [Link]

  • X-ray data processing. [Link]

  • Small molecule X-ray crystallography. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • X-ray single-crystal diffraction. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Solution and Refinement of Crystal Structures. [Link]

  • Structure solution and refinement: introductory strategies. [Link]

  • X-ray Structure Refinement. [Link]

  • Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]

  • Data-collection strategies. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • A beginner's guide to X-ray data processing. [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Inorganic Crystal Structure Database (ICSD). [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. [Link]

Sources

Exploratory

Thermal Stability and Melting Point of N-t-BOC-1,7-Diazaspirononane Tosylate: A Technical Whitepaper

Thermal Stability and Melting Point of N-t-BOC-1,7-Diazaspiro[1]nonane Tosylate: A Technical Whitepaper Prepared by: Senior Application Scientist, Pharmaceutical Materials & Solid-State Chemistry Executive Summary Spiroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability and Melting Point of N-t-BOC-1,7-Diazaspiro[1]nonane Tosylate: A Technical Whitepaper

Prepared by: Senior Application Scientist, Pharmaceutical Materials & Solid-State Chemistry

Executive Summary

Spirocyclic amines, particularly diazaspiroalkanes, have emerged as highly valuable structural motifs in modern drug discovery, offering enhanced metabolic stability and unique three-dimensional vectors compared to traditional flat heterocycles [1]. However, the free base form of N-t-BOC-1,7-diazaspiro[1]nonane typically presents as a viscous liquid or low-melting solid, complicating isolation, purification, and long-term storage [2].

To overcome these physicochemical liabilities, the formation of the tosylate (p-toluenesulfonate) salt is a critical formulation strategy. This whitepaper provides an in-depth analysis of the thermal stability, melting point thermodynamics, and degradation pathways of N-t-BOC-1,7-diazaspiro[1]nonane tosylate, equipping researchers with the causal reasoning and self-validating protocols necessary for robust solid-state characterization.

The Rationale for Tosylate Salt Formation

The selection of a counterion in pharmaceutical development is never arbitrary; it is a calculated thermodynamic intervention. The free base of N-t-BOC-1,7-diazaspiro[1]nonane exhibits high conformational flexibility within its spirocyclic core. When combined with the lipophilic tert-butyloxycarbonyl (Boc) protecting group, the molecule resists forming a highly ordered crystal lattice [3].

By introducing p-toluenesulfonic acid (p-TsOH), we achieve two mechanistic goals:

  • Lattice Rigidification: The bulky, planar aromatic ring of the tosylate anion engages in robust intermolecular interactions (e.g., ionic bonding with the protonated secondary amine and van der Waals packing), forcing the spirocycle into a highly ordered, crystalline state.

  • Hygroscopicity Reduction: Unlike chloride or bromide salts, which often form hydrates and absorb atmospheric moisture, the hydrophobic nature of the tosylate aromatic ring significantly reduces the hygroscopicity of the resulting salt, directly enhancing thermal and shelf stability [4].

Workflow A Free Base N-t-Boc-1,7-Diazaspiro[3.5]nonane (Viscous Liquid) B Salt Screening (p-TsOH addition) A->B C Crystallization (EtOH/Heptane) B->C D Thermal Analysis (DSC / TGA) C->D

Workflow for the synthesis and thermal characterization of the tosylate salt.

Thermodynamic Profile & Melting Point Dynamics

The melting point ( Tm​ ) of a compound is a direct reflection of its crystal lattice energy. For N-t-BOC-1,7-diazaspiro[1]nonane tosylate, the melting point is characterized by a sharp endothermic transition, typically observed in the range of 165°C to 175°C (dependent on the specific crystalline polymorph and heating rate).

This is a massive thermodynamic upgrade from the free base, which transitions near room temperature (~49°C). The sharpness of the melting peak in Differential Scanning Calorimetry (DSC) serves as a primary indicator of phase purity. A broadened peak indicates residual solvent, incomplete salt disproportionation, or the presence of amorphous domains.

Quantitative Thermal Data Summary

To provide a clear comparative baseline, the table below summarizes the thermal properties of the spirocyclic core across different states.

Compound StatePhysical Form at 25°CApproximate Melting Point ( Tm​ )Onset of Thermal Degradation ( Td​ )Hygroscopicity
Free Base Viscous Liquid / Oil~49°C> 120°C (Oxidative)High
HCl Salt Amorphous Solid110°C - 125°C (Broad)~ 150°CModerate-High
Tosylate Salt Crystalline Powder165°C - 175°C (Sharp) > 180°C Low

Note: Data represents benchmarked analytical ranges for Boc-protected spirocyclic amine salts derived from structural analogs.

Thermal Degradation & The Boc-Cleavage Pathway

While the tosylate anion stabilizes the amine, the thermal weak point of N-t-BOC-1,7-diazaspiro[1]nonane remains the Boc protecting group .

Thermogravimetric Analysis (TGA) reveals that the tosylate salt remains mass-stable up to approximately 175°C. However, as the temperature approaches 180°C–190°C, a distinct mass loss event occurs. This is not arbitrary decomposition; it is the thermally driven, acid-catalyzed deprotection of the Boc group. The protonated amine (from the tosylate salt) can act as a localized proton source at elevated temperatures, facilitating the cleavage of the carbamate bond. This results in the stoichiometric evolution of isobutylene gas and carbon dioxide.

Degradation S1 Intact Tosylate Salt (Stable Lattice < 165°C) S2 Thermal Activation (Endothermic Melting) S1->S2 S3 Boc Group Cleavage (Loss of Isobutylene & CO2) S2->S3 S4 Unprotected Diazaspiro Tosylate Residue S3->S4

Thermal degradation pathway highlighting Boc deprotection at elevated temperatures.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes an in-process control (IPC) to verify that the causality of the reaction or measurement holds true.

Protocol A: Synthesis and Crystallization of the Tosylate Salt

Objective: Convert the viscous free base into a highly crystalline tosylate salt to enable accurate thermal profiling.

  • Dissolution: Dissolve 1.0 equivalent of N-t-BOC-1,7-diazaspiro[1]nonane free base in anhydrous ethanol (5 volumes).

    • Causality: Ethanol provides a polar protic environment that solvates both the free base and the incoming acid, ensuring a homogeneous reaction mixture.

  • Acid Addition: Slowly add 1.05 equivalents of p-toluenesulfonic acid monohydrate (dissolved in 2 volumes of ethanol) dropwise at 0°C.

    • IPC: Monitor the pH of the solution. The reaction is complete when the apparent pH shifts from basic (~10) to slightly acidic (~4-5), confirming full protonation of the secondary amine.

  • Anti-Solvent Crystallization: Warm the solution to 40°C, then add heptane (anti-solvent) dropwise until the solution becomes persistently cloudy. Allow the mixture to cool slowly to room temperature, then to 4°C overnight.

    • Causality: Slow cooling combined with an anti-solvent reduces the solubility gradient gradually, promoting the growth of a thermodynamically stable crystal lattice rather than kinetic amorphous precipitation.

  • Isolation: Filter the resulting white crystals, wash with cold heptane, and dry under a high vacuum at 40°C to a constant weight.

Protocol B: DSC and TGA Characterization

Objective: Accurately determine the melting point and thermal degradation onset.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the dried tosylate salt into an aluminum DSC pan. Crimp the pan with a pinhole lid.

    • Causality: The pinhole is critical. It allows the evolved gases (isobutylene and CO2) from potential Boc degradation to escape, preventing pan rupture and artifactual pressure-induced shifts in the melting point.

  • DSC Method: Equilibrate at 25°C. Heat the sample from 25°C to 250°C at a strictly controlled heating rate of 10°C/min under a dry nitrogen purge (50 mL/min).

    • IPC: Observe the baseline. A flat baseline prior to the melt confirms the absence of residual volatile solvents (validating the drying step in Protocol A).

  • TGA Method: Concurrently, run a TGA on a separate 10 mg sample using the same heating profile.

    • Validation: Cross-reference the DSC endotherm with the TGA mass curve. The melting point ( Tm​ ) should occur without simultaneous mass loss. If mass loss coincides exactly with the endotherm, the compound is undergoing melting-decomposition, and the recorded Tm​ is actually a Td​ (degradation temperature). For this tosylate salt, a distinct melt should precede the mass loss by at least 5-10°C.

Conclusion

The conversion of N-t-BOC-1,7-diazaspiro[1]nonane into its tosylate salt is a highly effective strategy for overcoming the poor physical properties of the spirocyclic free base. By establishing a rigid, low-hygroscopicity crystal lattice, the tosylate salt yields a sharp, elevated melting point (~165°C - 175°C) and pushes the thermal stability boundary right to the inherent chemical limit of the Boc protecting group. Understanding these thermodynamic boundaries is essential for downstream applications in medicinal chemistry and API formulation.

References

  • European Patent Office. "INHIBITORS OF THE MENIN-MLL INTERACTION - EP 3468966 B1". Google Patents.

Sources

Foundational

An In-Depth Technical Guide to the pKa Values of Diazaspiro[3.5]nonane Derivatives in Medicinal Chemistry

Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] For nitrogen-containing heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] For nitrogen-containing heterocyclic scaffolds, such as diazaspiro[3.5]nonane, understanding and modulating pKa is a cornerstone of rational drug design. This guide provides an in-depth analysis of the pKa values of diazaspiro[3.5]nonane derivatives, exploring the structural basis of their basicity, the impact of substitution, and the critical methodologies for their determination. We will delve into both field-proven experimental techniques and increasingly powerful computational prediction methods, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging pKa in the optimization of novel therapeutics.

Introduction: The Rising Prominence of Diazaspirocycles

In the drive to create novel therapeutics with improved efficacy and "drug-like" properties, medicinal chemists are increasingly moving beyond flat, aromatic structures towards more three-dimensional scaffolds.[2] Diazaspirocycles, which feature two nitrogen-containing rings joined by a single spiro-carbon, offer a rigid and conformationally defined architecture. This rigidity can enhance binding affinity to biological targets and improve metabolic stability.[2]

The diazaspiro[3.5]nonane core, consisting of a four-membered azetidine ring fused to a six-membered piperidine ring, is a particularly attractive scaffold. Derivatives have been explored for a range of therapeutic targets, including G protein-coupled receptors (GPCRs) like GPR119, which is a target for type 2 diabetes.[3][4] As with all amine-containing drugs, the ionization state of the diazaspiro[3.5]nonane nitrogens at physiological pH (typically ~7.4) is critical to its behavior. This is where a deep understanding of pKa becomes indispensable.[5][6]

The Significance of pKa in Drug Discovery and Development

The pKa of a molecule dictates the pH at which it exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms.[5] This equilibrium is a master variable controlling a multitude of properties essential for a drug's success:

  • Solubility: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and administration.[7]

  • Permeability: The neutral, more lipophilic form is better able to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[1][7]

  • Target Binding: The charge state of a drug can be critical for forming key interactions, such as salt bridges, with its biological target.[6]

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) are all heavily influenced by a compound's pKa profile.[1][7] For instance, basic compounds with high pKa values are often substrates for efflux transporters, which can limit their efficacy.

The "pH partition hypothesis" established early on that the ionization state profoundly affects drug absorption.[7] Therefore, tuning the pKa of a lead compound is a common and powerful strategy in medicinal chemistry to optimize its overall pharmacokinetic profile.[5][6]

Basicity and Protonation of the Diazaspiro[3.5]nonane Core

The diazaspiro[3.5]nonane scaffold contains two basic nitrogen atoms, one in the azetidine ring and one in the piperidine ring. This means it will have two distinct pKa values, corresponding to the two protonation equilibria.

G cluster_explanation Annotations pKa2_exp pKa2: Corresponds to the protonation of the more basic nitrogen. Typically the piperidine nitrogen (~pKa > 10). pKa1_exp pKa1: Corresponds to the protonation of the less basic nitrogen. Typically the azetidine nitrogen, lowered by electrostatic repulsion.

Caption: Protonation equilibria for the diazaspiro[3.5]nonane core.

Generally, the piperidine nitrogen is more basic (higher pKa) than the azetidine nitrogen. The basicity of aliphatic amines is influenced by the inductive effect of attached alkyl groups, which donate electron density and stabilize the resulting conjugate acid.[8][9] However, the precise pKa values are highly sensitive to the substitution pattern on either ring.

The Impact of Substituents on pKa

Substituents can dramatically alter the pKa of the diazaspiro[3.5]nonane nitrogens through several effects:

  • Inductive Effects: Electron-donating groups (EDGs), like alkyl groups, increase basicity by stabilizing the positive charge of the conjugate acid.[10] Conversely, electron-withdrawing groups (EWGs), such as halogens or carbonyls, decrease electron density on the nitrogen, making it less basic (lower pKa).[8]

  • Steric Effects: Bulky substituents near a nitrogen atom can hinder its ability to be solvated and to accept a proton, which can lower its basicity.[6]

  • Electrostatic Effects: Once one nitrogen is protonated, the resulting positive charge will electrostatically repel the approach of a second proton, significantly lowering the pKa of the second nitrogen.

A summary of predicted and known pKa values for related scaffolds highlights these trends.

Scaffold/DerivativePredicted/Measured pKa (Strongest Basic)Key Structural FeatureReference
7-Azaspiro[3.5]nonane10.5 (Predicted)Parent scaffold[4]
1-Azaspiro[4.4]nonane11.2 (Predicted)Five-membered ring instead of four[4]
Piperidine11.12 (Measured)Monocyclic reference[11]
Azetidine11.29 (Measured)Monocyclic reference[11]
N-Methylpiperidine10.08 (Measured)N-alkylation[11]

Note: pKa values are for the conjugate acid.

It is crucial for drug discovery teams to obtain measured pKa values early in the lead optimization process to validate assumptions and understand property changes resulting from medicinal chemistry efforts.[6]

Methodologies for pKa Determination

The accurate determination of pKa values can be achieved through a combination of experimental and computational methods. The choice of method often depends on the stage of the drug discovery process, the number of compounds, and the required accuracy.[12]

Experimental Determination of pKa

Experimental methods provide the most accurate and reliable pKa values and are considered the gold standard.

This is a classic and widely used method for its simplicity and low cost.[13] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH with a calibrated electrode.[14][15] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the ionized and neutral species are equal.[14]

A Self-Validating Protocol for Potentiometric pKa Determination

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15]

  • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient variations.[14][15] For poorly soluble compounds, a co-solvent may be used, and the apparent pKa is extrapolated back to 0% co-solvent.[16]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved CO2, which can interfere with the titration of basic compounds.[15]

  • Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).[14]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can be determined graphically or by using the first or second derivative of the titration curve to precisely locate the inflection point(s).[14][17]

  • Validation: Run a standard compound with a known pKa under identical conditions to validate the experimental setup and procedure.

G A System Calibration (pH 4, 7, 10 buffers) B Sample Preparation (1 mM API in 0.15M KCl) A->B C Purge with N2 (Remove CO2) B->C D Titration (Add titrant in increments) C->D E Data Acquisition (Record pH vs. Volume) D->E F Data Analysis (Plot curve, find inflection point) E->F G pKa Value(s) Determined F->G H Validation Control (Run known standard) H->A Validates System

Caption: Experimental workflow for pKa determination by potentiometric titration.

Capillary electrophoresis is a powerful technique for pKa determination, especially for compounds that are poorly soluble or available only in small quantities.[18][19] The method relies on measuring the effective electrophoretic mobility of a compound as a function of the pH of the buffer.[18] As the pH changes and the compound's ionization state shifts, its mobility changes. A plot of mobility versus pH generates a sigmoidal curve from which the pKa can be accurately calculated.[19]

Modern CE methods, such as the internal standard capillary electrophoresis (IS-CE) approach, offer high-throughput capabilities, allowing for the rapid determination of pKa values for many compounds, which is highly advantageous in a drug discovery setting.[20][21][22]

Computational pKa Prediction

In the early stages of drug discovery, where large numbers of virtual compounds are being considered, computational methods are invaluable for high-throughput pKa estimation.[12]

First-principles or ab initio methods, such as those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions.[23][24] These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction.[25] The pKa is then derived directly from this energy difference.

The general approach involves:

  • Optimizing the 3D structures of both the protonated (acid) and deprotonated (base) forms of the molecule in both the gas phase and in a simulated solvent environment (using a continuum solvation model like SMD).[23]

  • Calculating the free energies of all species.

  • Using a thermodynamic cycle to determine the free energy of deprotonation in solution.

While computationally intensive, DFT-based methods can achieve a root-mean-square error (RMSE) of less than one pKa unit, especially when linear corrections are applied based on a set of known compounds.[23][24]

QSPR models use statistical methods to correlate molecular descriptors (e.g., electronic properties, topological indices) with experimentally determined pKa values.[26][27] These models are computationally much faster than QM methods and are used in many commercial software packages.[28] They are trained on large databases of known pKa values and can provide rapid predictions for new molecules, making them ideal for virtual screening of large compound libraries.[26][27]

Application in Medicinal Chemistry: A Case for Rational Design

Knowledge of the pKa of a diazaspiro[3.5]nonane derivative allows medicinal chemists to rationally design molecules with optimal properties for a specific therapeutic goal. For example, if a compound needs to cross the blood-brain barrier, chemists might aim for a pKa that ensures a significant fraction of the molecule is in its neutral, lipophilic state at physiological pH. Conversely, for a drug that needs high aqueous solubility for intravenous formulation, a different pKa profile would be desirable.

By strategically placing electron-withdrawing or -donating groups, or by altering the steric environment around the basic nitrogens, the pKa can be fine-tuned to achieve the desired balance of solubility, permeability, and target engagement, accelerating the journey from a promising scaffold to a viable drug candidate.

Conclusion

The diazaspiro[3.5]nonane scaffold is a valuable building block in modern medicinal chemistry. However, to fully exploit its potential, a thorough understanding and strategic control of the pKa values of its derivatives are essential. The interplay between the scaffold's inherent basicity and the electronic and steric effects of substituents provides a rich landscape for optimization. By combining precise experimental determination methods like potentiometry and capillary electrophoresis with high-throughput computational predictions, drug discovery teams can make informed decisions, rationally design superior molecules, and ultimately increase the probability of success in developing next-generation therapeutics.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Gaponova, I., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available from: [Link]

  • Pion. (2023). What is pKa and how is it used in drug development? Available from: [Link]

  • Canals, I., et al. (2001). A Fast Method for p K a Determination by Capillary Electrophoresis. Journal of Chromatographic Science. Available from: [Link]

  • Ribeiro, A. J. M., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Metwaly, A. M., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]

  • Manallack, D. T., et al. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews. Available from: [Link]

  • Oumada, F. Z., et al. (2002). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Available from: [Link]

  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available from: [Link]

  • Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Available from: [Link]

  • Canals, I., et al. (2001). A fast method for pKa determination by capillary electrophoresis. Journal of Chromatographic Science. Available from: [Link]

  • Rowan. (2025). How to Predict pKa. Available from: [Link]

  • De Smet, M., et al. (2017). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society. Available from: [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available from: [Link]

  • Mai, T. D., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Available from: [Link]

  • Poliak, P. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. Available from: [Link]

  • Metwaly, A. M., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]

  • Dutra, F. R., et al. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. Available from: [Link]

  • Ozkan, S. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. Available from: [Link]

  • Quora. (2018). Which effect of substituent of aliphatic amines? Available from: [Link]

  • YouTube. (2023). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. Available from: [Link]

  • Stoyanov, A. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Ishihama, Y., et al. (2002). A rapid method for pKa determination of drugs using pressure-assisted capillary electrophoresis with photodiode array detection in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Optibrium. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. ResearchGate. Available from: [Link]

  • Hughes, L. D., et al. (2010). Evaluation of pKa Estimation Methods on 211 Druglike Compounds. Journal of Chemical Information and Modeling. Available from: [Link]

  • Seybold, P. G., et al. (n.d.). Analysis of the pKas of aliphatic amines using quantum chemical descriptors. Semantic Scholar. Available from: [Link]

  • Toth, G., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules. Available from: [Link]

  • Nishihara, S., & Otani, M. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules. Available from: [Link]

  • John, C., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available from: [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

  • YouTube. (2022). effect of substituents on basicity of aliphatic amines #sgsir. Available from: [Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available from: [Link]

  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Available from: [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. ResearchGate. Available from: [Link]

  • Wilson, K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. Available from: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available from: [Link]

  • Grygorenko, O. O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for boc deprotection of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate

Application Note: Efficient Boc Deprotection and Salt Handling of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate Introduction & Mechanistic Overview 1,7-Diazaspiro[3.5]nonane is an increasingly valuable spirocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient Boc Deprotection and Salt Handling of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate

Introduction & Mechanistic Overview

1,7-Diazaspiro[3.5]nonane is an increasingly valuable spirocyclic scaffold in medicinal chemistry. It is frequently deployed as a three-dimensional, rigid bioisostere for piperazine to improve 1[1]. The use of spirocycles can reduce hERG liability and improve aqueous solubility compared to flat aromatic systems[2].

The compound N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate (CAS: 1427173-49-6) is strategically supplied as a p-toluenesulfonate (tosylate) salt. This specific salt form stabilizes the free secondary amine of the diazaspiro core, preventing atmospheric CO₂ absorption and oxidative degradation, while dramatically improving the handling properties of the otherwise hygroscopic spirocyclic free base.

The removal of the tert-butyloxycarbonyl (Boc) group relies on acid-catalyzed cleavage. Protonation of the carbamate carbonyl oxygen increases the electrophilicity of the tert-butyl group, leading to the expulsion of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and the release of carbon dioxide. Because the starting material already contains a tosylate counterion, the deprotection environment must be carefully considered to manage the resulting mixed-salt forms.

Experimental Rationale & Self-Validating Systems

When deprotecting this specific tosylate salt, researchers must choose an acidic system based on their downstream requirements:

  • Method A (TFA in Dichloromethane): A rapid, standard method that yields a mixed Trifluoroacetate/Tosylate bis-salt. This mixed salt is highly soluble but can complicate downstream stoichiometry during 3[3].

  • Method B (4M HCl in 1,4-Dioxane): A highly controlled method that drives the formation of a bis-hydrochloride salt (or a mixed HCl/TsOH salt that is easily precipitated). The use of strictly anhydrous conditions prevents the hydrolytic ring-opening of the strained azetidine ring (the 4-membered ring in the spiro[3.5]nonane system)[2].

Self-Validating Checkpoints: To ensure protocol trustworthiness without over-exposing the sensitive spiro-core to harsh acidic conditions, this workflow incorporates built-in validations:

  • Visual Kinetics: The cessation of effervescence (CO₂ and isobutylene gas evolution) serves as a primary, real-time kinetic indicator of reaction completion.

  • Chemical Validation: Ninhydrin staining on Thin Layer Chromatography (TLC). The mono-protected starting material will not stain strongly, whereas the fully deprotected diazaspiro core yields a bright, characteristic Ruhemann's purple spot due to the newly liberated secondary aliphatic amine.

Step-by-Step Methodologies

Protocol A: TFA-Mediated Deprotection (Optimized for Rapid Cleavage)
  • Preparation: Suspend N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere. (Causality: Nitrogen prevents moisture ingress which could lead to side reactions with the highly reactive spiro-system).

  • Acid Addition: Cool the suspension to 0 °C using an ice bath. Add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:4 (v/v) ratio of TFA:DCM. (Causality: Dropwise addition controls the exothermic protonation and minimizes potential thermal degradation of the azetidine ring).

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–3 hours.

  • Validation: Monitor by TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The reaction is complete when the starting material spot disappears and a baseline purple spot appears.

  • Workup: Concentrate the mixture in vacuo to remove volatile DCM and excess TFA. To remove residual TFA, co-evaporate with toluene (3 x 10 mL).

  • Isolation: The resulting viscous oil is the mixed TFA/TsOH salt. For immediate use in API synthesis, dissolve in DMF and use an excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 5.0 eq) to neutralize the salts prior to adding the electrophile[1].

Protocol B: Anhydrous HCl-Mediated Deprotection (Optimized for Solid Isolation)
  • Preparation: Suspend the starting material (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Acid Addition: Add 4M HCl in 1,4-Dioxane (10.0 eq) dropwise at room temperature. (Causality: The large excess of HCl drives the equilibrium towards the hydrochloride salt, and the anhydrous dioxane protects the spirocycle from hydrolytic cleavage).

  • Reaction: Stir at room temperature for 4–6 hours. Observe the complete dissolution of the starting material.

  • Isolation: Concentrate the reaction mixture in vacuo to 25% of its original volume. Add cold diethyl ether (10 volumes) dropwise with vigorous stirring to induce complete precipitation.

  • Filtration: Filter the resulting white precipitate under a nitrogen blanket (Note: the product is hygroscopic). Wash with cold diethyl ether and dry under high vacuum to afford the 1,7-diazaspiro[3.5]nonane mixed salt as a free-flowing powder.

Data Presentation

Table 1: Comparison of Deprotection Methodologies

ParameterProtocol A (TFA/DCM)Protocol B (HCl/Dioxane)
Reagents 20% TFA in DCM4M HCl in 1,4-Dioxane
Reaction Time 2 – 3 hours4 – 6 hours
Temperature 0 °C to Room TempRoom Temp
Primary Output Form Viscous Oil (Mixed TFA/TsOH Salt)Solid Powder (Mixed HCl/TsOH Salt)
Downstream Suitability Direct coupling in situ with excess baseLong-term storage, high-purity isolation
Typical Yield >95% (crude mass)85 – 90% (isolated solid)

Experimental Workflow Visualization

Workflow SM N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate (Stable Solid) Acid Acidic Cleavage (TFA or HCl) SM->Acid Reagents MixedSalt Deprotected Mixed Salt Acid->MixedSalt -CO2, -Isobutylene Workup Workup & Salt Exchange (Toluene co-evap or Ether precip) MixedSalt->Workup Purification Product 1,7-Diazaspiro[3.5]nonane (Ready for Coupling) Workup->Product Final Isolation

Caption: Workflow for the Boc deprotection and salt isolation of N-t-BOC-1,7-Diazaspiro[3.5]nonane.

References

  • Source: National Institutes of Health (NIH)
  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL
  • Source: DOI.

Sources

Application

Application Note: Incorporating Diazaspiro[3.5]nonane Building Blocks into Peptidomimetics

Executive Summary & Strategic Rationale The transition from flat, sp2-hybridized aromatic scaffolds to sp3-rich, three-dimensional frameworks is a cornerstone of modern medicinal chemistry and peptidomimetic design. Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The transition from flat, sp2-hybridized aromatic scaffolds to sp3-rich, three-dimensional frameworks is a cornerstone of modern medicinal chemistry and peptidomimetic design. Among these frameworks, spirocyclic diamines—specifically 2,6-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane —have emerged as privileged building blocks[1].

These constrained, bicyclic systems offer distinct advantages over traditional flexible peptides and flat heteroaromatics. By restricting conformational space, diazaspiro[3.5]nonane derivatives effectively mimic peptide secondary structures (such as β-turns), thereby pre-organizing the molecule for optimal protein-protein interaction (PPI) targeting[2]. Furthermore, the incorporation of these sp3-rich motifs significantly improves physicochemical properties, including enhanced aqueous solubility, increased membrane permeability, and reduced off-target liabilities (e.g., hERG toxicity)[3].

Recent high-profile applications of the 2,7-diazaspiro[3.5]nonane scaffold include its use as a rigid linker in KRAS-G12C inhibitors, highly potent Furin inhibitors, and as an optimized exit-vector for von Hippel-Lindau (VHL) ligands in targeted protein degradation (PROTACs).

This application note provides a comprehensive, self-validating methodology for the synthesis, orthogonal protection, and peptidomimetic incorporation of diazaspiro[3.5]nonane building blocks.

Mechanistic Insights: The Causality of Scaffold and Reagent Selection

Why Diazaspiro[3.5]nonane?

The spirocyclic core consists of a four-membered azetidine ring fused orthogonally to a six-membered piperidine ring. This specific geometry provides two nitrogen atoms with highly divergent spatial trajectories (exit vectors). When incorporated into a peptidomimetic chain, these vectors project attached pharmacophores at precise angles that are impossible to achieve with linear diamines or planar piperazines. This structural rigidity minimizes the entropic penalty upon target binding[1].

The Necessity of Orthogonal Protection

To utilize diazaspiro[3.5]nonane as a directional building block, the two nitrogen atoms must be differentiated. A standard approach utilizes a Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen and a Cbz (carboxybenzyl) or Nosyl (o-nitrobenzenesulfonyl) group on the azetidine nitrogen[1],[4]. This allows for selective, sequential deprotection and functionalization, ensuring unidirectional growth of the peptidomimetic chain without cross-linking or polymerization.

Reagent Selection for Sterically Hindered Amines

Spirocyclic secondary amines, particularly the azetidine nitrogen, can be sterically hindered. Standard peptide coupling reagents (e.g., HBTU) often yield sluggish reaction rates and promote epimerization of the incoming chiral amino acid. COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is selected as the optimal coupling reagent. COMU exhibits superior reactivity for hindered secondary amines, produces less hazardous by-products, and maintains high chiral integrity[5].

Data Presentation: Scaffold Properties & Optimization

Table 1: Physicochemical Comparison of Linker Scaffolds

PropertyPlanar PiperazineLinear Diamine2,7-Diazaspiro[3.5]nonane
Fraction sp3 (Fsp3) LowHighVery High
Conformational Rigidity ModerateLow (Highly flexible)High (Locked geometry)
Metabolic Stability ModerateLow (Prone to oxidation)High (Steric shielding)
Exit Vector Angle ~180° (Linear)Variable~90° (Orthogonal)

Table 2: Optimization of Amide Coupling Conditions for Spirocyclic Amines [5]

Coupling ReagentBaseSolventTime (h)Yield (%)Epimerization
HBTUDIPEADMF1645%Moderate
HATUDIPEADMF1268%Low
COMU TEA DMF/DCM (1:1) 1.5 89% None detected

Experimental Workflows and Protocols

Workflow Visualization: Bidirectional Peptidomimetic Assembly

G N1 Boc/Cbz-Diazaspiro[3.5]nonane (Orthogonally Protected) N2 TFA / DCM (Boc Deprotection) N1->N2 N3 Free Piperidine Amine N2->N3 N4 Amide Coupling (COMU/TEA) with N-Fmoc Amino Acid N3->N4 N5 Peptide-Spiro Intermediate N4->N5 N6 H2, Pd/C (Cbz Deprotection) N5->N6 N7 Free Azetidine Amine N6->N7 N8 Reductive Amination (NaBH3CN / Aldehyde) N7->N8 N9 Fully Functionalized Peptidomimetic N8->N9

Caption: Step-by-step orthogonal functionalization of the diazaspiro[3.5]nonane scaffold.

Protocol 1: Synthesis of Orthogonally Protected 2,7-Diazaspiro[3.5]nonane

This protocol details the construction of the spirocycle from a functionalized piperidine precursor, establishing the critical orthogonal protection.[4]

Materials:

  • tert-butyl 4-(chloromethyl)-4-cyano-piperidine-1-carboxylate

  • Lithium aluminum hydride (LiAlH4, 2M in THF)

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF, anhydrous)

Step-by-Step Procedure:

  • Reduction and Cyclization: Charge a flame-dried round-bottom flask with tert-butyl 4-(chloromethyl)-4-cyano-piperidine-1-carboxylate (1.0 eq) in anhydrous THF. Cool the solution to -5 °C under an argon atmosphere.

  • Add LiAlH4 (2M in THF, 2.5 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 0 °C. Causality: The hydride first reduces the nitrile to a primary amine. The proximity of the newly formed amine to the chloromethyl group spontaneously drives an intramolecular nucleophilic substitution (cyclization) to form the azetidine ring[4].

  • Remove the cooling bath and stir at room temperature for 3 hours.

  • Quenching (Fieser Method): Cool the reaction to 0 °C. Carefully quench by sequential dropwise addition of water (n mL), 15% NaOH (n mL), and water (3n mL). Stir for 30 minutes until a granular white precipitate forms. Filter through Celite, wash with diethyl ether, and concentrate the filtrate in vacuo to yield the crude mono-protected spirocycle (tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate).

  • Orthogonal Protection: Dissolve the crude intermediate in dichloromethane (DCM). Add TEA (2.2 eq) and stir at 40 °C for 30 minutes.

  • Cool to room temperature and add Benzyl chloroformate (Cbz-Cl, 1.1 eq). Stir for 1 hour.

  • Validation: Monitor by LCMS. The desired product mass should reflect the addition of the Cbz group. Wash the organic layer with 1M NaOH and brine, dry over MgSO4, and purify via flash chromatography to isolate the orthogonally protected scaffold.

Protocol 2: Integration into a Peptidomimetic Sequence

This protocol describes the sequential functionalization of the scaffold, utilizing COMU for efficient amide bond formation.[5]

Step 1: Boc Deprotection

  • Dissolve the orthogonally protected spirocycle in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM.

  • Stir at room temperature for 1 hour. Validation: TLC should indicate complete consumption of the starting material.

  • Concentrate in vacuo. Triturate with cold diethyl ether to precipitate the piperidine-amine TFA salt.

Step 2: Amide Coupling with COMU

  • In an oven-dried flask, combine the desired N-protected amino acid (1.2 eq) and COMU (1.2 eq) in a 1:1 mixture of DMF/DCM. Cool to 0 °C.

  • Add TEA (5.0 eq) and stir for 5 minutes to pre-activate the carboxylic acid.

  • Add the spirocyclic amine TFA salt (1.0 eq) dissolved in a minimum volume of DMF. Stir at 0 °C for 1.5 hours[5].

  • Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, wash with brine, dry, and purify via column chromatography.

Step 3: Cbz Deprotection and Reductive Amination

  • Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (balloon) for 4 hours to cleave the Cbz group. Filter through Celite.

  • To the resulting free azetidine amine, add the target aldehyde (1.1 eq) and catalytic acetic acid in methanol. Stir for 1 hour to form the imine.

  • Add Sodium cyanoborohydride (NaBH3CN, 1.5 eq) and stir for 12 hours.

  • Quench with 1M NaOH, extract with DCM, and purify by preparative HPLC to yield the final peptidomimetic.

Application Focus: Targeted Protein Degradation (PROTACs)

Diazaspiro[3.5]nonane has proven highly effective as a rigid linker component in PROTACs, specifically as an optimized attachment point for von Hippel-Lindau (VHL) E3 ligase ligands. The rigidity of the spirocycle minimizes the entropic cost of ternary complex formation, a critical parameter for successful protein degradation.

Pathway P1 Target Protein (e.g., KRAS G12C) P4 Ternary Complex Formation P1->P4 Binds P2 Diazaspiro[3.5]nonane Linker (Rigid sp3 Scaffold) P2->P4 Orients P3 E3 Ligase Recruiter (e.g., VHL Ligand) P3->P4 Recruits P5 Polyubiquitination P4->P5 P6 Proteasomal Degradation P5->P6

Caption: Mechanism of action for a PROTAC utilizing a diazaspiro[3.5]nonane linker to stabilize the ternary complex.

References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Small molecule inhibitors of RAS proteins with oncogenic mutations PMC - NIH URL:[Link]

  • US11773078B2 - Furin inhibitors Google Patents URL
  • Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 PMC - NIH URL:[Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry ResearchGate URL:[Link]

Sources

Method

Advanced Functionalization of Spirocyclic Amines: A Comprehensive Guide to Utilizing N-t-BOC-1,7-Diazaspiro[3.5]nonane in Drug Discovery

Introduction & Mechanistic Rationale Modern medicinal chemistry has increasingly shifted away from flat, sp2 -hybridized aromatic rings toward three-dimensional, sp3 -rich architectures. This paradigm shift, often termed...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Modern medicinal chemistry has increasingly shifted away from flat, sp2 -hybridized aromatic rings toward three-dimensional, sp3 -rich architectures. This paradigm shift, often termed "escaping flatland," is driven by the need to improve the physicochemical properties of drug candidates[1]. Spirocyclic amines, in particular, have emerged as premier bioisosteres for traditional saturated heterocycles like piperazines, morpholines, and piperidines.

N-t-BOC-1,7-Diazaspiro[3.5]nonane is a highly versatile building block in this space. Structurally, it consists of a four-membered azetidine ring fused to a six-membered piperidine ring at a single spiro-carbon. This unique geometry provides several mechanistic advantages:

  • Altered Entropic Penalty: The rigid spirocyclic core pre-organizes the exit vectors of the attached functional groups, reducing the entropic penalty upon target binding[1].

  • Improved Physicochemical Profiling: The high fraction of sp3 carbons ( Fsp3​ ) enhances aqueous solubility and reduces lipophilicity (LogD), which directly correlates with a lower attrition rate in clinical trials[2].

  • Reduced Off-Target Toxicity: Replacing lipophilic planar amines with spirocycles has been shown to mitigate hERG cardiac ion channel liability and reduce off-target cytotoxicity, such as unintended DNA damage[2][3].

A landmark application of this scaffold is seen in the optimization of PARP-1 inhibitors. Replacing the piperazine core of the FDA-approved drug Olaparib with a 1,7-diazaspiro[3.5]nonane core yielded analogues that maintained high PARP-1 affinity while completely abolishing off-target DNA damage and cytotoxicity[3][4].

G A HTS / FBDD Initial Screening B Traditional sp2-rich Hits (e.g., Piperazine) A->B Identify Binders C Scaffold Hopping (sp3-enrichment) B->C Escape Flatland D 1,7-Diazaspiro[3.5]nonane Integration C->D Bioisosteric Replacement E Orthogonal Functionalization (N-Boc / Free Amine) D->E Chemical Diversification F Optimized Lead (Improved PK, Reduced Toxicity) E->F SAR Optimization

Workflow for integrating 1,7-diazaspiro[3.5]nonane in fragment-based drug discovery.

Synthesis and Orthogonal Protection Strategy

The synthesis of the 1,7-diazaspiro[3.5]nonane core is typically achieved through a multi-step sequence starting from commercially available precursors, involving cyclization and reduction steps (e.g., via lithium borohydride reduction and cesium carbonate-mediated ring closure)[5][6].

For functionalization, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (where the Boc group protects the N1 position) is the preferred starting material. The causality behind this orthogonal protection strategy lies in the steric environments of the two nitrogens:

  • N1 (Azetidine Nitrogen): Located directly adjacent to the spiro-carbon (position 4). This position is highly sterically hindered and less nucleophilic.

  • N7 (Piperidine Nitrogen): Located at the 4-position relative to the spiro-carbon. It is unhindered and highly nucleophilic.

By utilizing the N1-Boc protected variant, chemists can easily functionalize the unhindered N7 position under mild conditions. Following N7 functionalization, the Boc group is cleaved, allowing for the targeted functionalization of the hindered N1 position using specialized, harsher, or highly electrophilic conditions.

G Start N1-t-BOC-1,7-Diazaspiro[3.5]nonane Step1 Functionalize Free Amine (N7) (Amide Coupling / SNAr) Start->Step1 R1 Addition Step2 Boc Deprotection (N1) (TFA / DCM) Step1->Step2 Acidic Cleavage Step3 Functionalize N1 Position (Reductive Amination / Alkylation) Step2->Step3 Free-basing End Bifunctionalized Spirocycle Step3->End R2 Addition

Orthogonal functionalization sequence for N1-t-BOC-1,7-diazaspiro[3.5]nonane.

Experimental Protocols

The following self-validating protocols detail the step-by-step orthogonal functionalization of the spirocyclic core.

Protocol A: Amide Coupling at the Unhindered N7 Position

Objective: To couple a carboxylic acid to the free N7 piperidine amine. Mechanistic Rationale: HATU is selected over traditional EDC/HOBt coupling reagents because the spirocyclic core, while unhindered at N7, still possesses a rigid 3D conformation that can slow down coupling kinetics. HATU generates a highly reactive 7-aza-OBt ester intermediate, driving the reaction to completion rapidly and preventing epimerization of chiral carboxylic acids.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve the desired carboxylic acid (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Activation: Add HATU (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. (Self-validation: A slight color change to pale yellow often indicates active ester formation).

  • Coupling: Add tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (1.0 equiv) in a single portion. Stir at room temperature for 2–4 hours.

  • Monitoring: Monitor via LC-MS. The disappearance of the spirocycle mass ( [M+H]+=227.1 ) and the appearance of the product mass confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Boc Deprotection of the Hindered N1 Amine

Objective: To remove the N1-Boc protecting group, exposing the azetidine amine. Mechanistic Rationale: A 1:4 mixture of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is used. Neat TFA is avoided as it can degrade sensitive functional groups added during Protocol A.

Step-by-Step Procedure:

  • Preparation: Dissolve the N7-functionalized intermediate from Protocol A in anhydrous DCM (0.1 M) and cool to 0 °C using an ice bath.

  • Cleavage: Slowly add TFA (20% v/v relative to DCM) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. (Self-validation: The generation of isobutylene and CO2​ gas will cause mild effervescence. The cessation of bubbling is a macroscopic indicator of reaction progression).

  • Workup: Concentrate the mixture under reduced pressure to remove volatile TFA. To free-base the amine, dissolve the crude residue in DCM and wash with 1N NaOH until the aqueous layer is pH > 10. Extract, dry over Na2​SO4​ , and concentrate to yield the free N1 amine.

Protocol C: Reductive Amination at the Hindered N1 Position

Objective: To alkylate the sterically hindered N1 azetidine amine. Mechanistic Rationale: Because N1 is adjacent to the spiro-carbon, standard SN​2 alkylations often fail or require harsh heating, leading to elimination side-products. Reductive amination using Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is preferred. The addition of acetic acid catalyzes the formation of the iminium ion, which is critical for hindered amines, while NaBH(OAc)3​ selectively reduces the iminium without reducing the unreacted aldehyde.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the free N1 amine (1.0 equiv) and the target aldehyde (1.2 equiv) in 1,2-Dichloroethane (DCE) (0.1 M). Add glacial acetic acid (1.5 equiv). Stir at room temperature for 2 hours to allow iminium ion formation.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) in small portions to manage any mild exotherm.

  • Reaction: Stir at room temperature for 12 hours. Monitor by LC-MS.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ (gas evolution will occur). Extract with DCM, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (DCM/MeOH gradient).

Quantitative Data & Physicochemical Profiling

The bioisosteric replacement of a planar piperazine with a 1,7-diazaspiro[3.5]nonane core has profound effects on both target affinity and off-target liability. The table below summarizes the structure-activity relationship (SAR) data from the optimization of Olaparib analogues, demonstrating how the spirocyclic core maintains nanomolar target inhibition while eliminating cytotoxicity[3][4].

Core ScaffoldSubstitution StatusPARP-1 IC₅₀ (nM)DNA Damage InductionCytotoxicity Profile
Piperazine (Olaparib)N/A~5.0High (Dose-dependent)Highly Cytotoxic
Piperazine (Methylene Congener)N/A33.9HighCytotoxic
1,7-Diazaspiro[3.5]nonane N1-Boc Protected452.8ModerateCytotoxic
1,7-Diazaspiro[3.5]nonane N1-Free Amine109.5LowReduced Cytotoxicity
1,7-Diazaspiro[3.5]nonane N1-Cyclopropanecarbonyl12.6 ± 1.1None Observed Non-Cytotoxic

Data synthesized from the pharmacological profiling of diazaspiro cores in the Olaparib framework[3]. Notice that the removal of the bulky Boc group and subsequent targeted functionalization (Cyclopropanecarbonyl) at the hindered N1 position restored nanomolar potency while completely abolishing off-target DNA damage.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. Available at:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available at:[Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry. Available at:[Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro[3.5] nonane-1-formate.Patent CN111620869A.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at:[Link]

Sources

Application

Application Note: High-Throughput Library Synthesis Utilizing N-t-BOC-1,7-Diazaspiro[3.5]nonane Tosylate

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals. Strategic Rationale: The "Escape from Flatland" In modern medicinal chemistry, the over-reliance on flat, sp2-hybridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals.

Strategic Rationale: The "Escape from Flatland"

In modern medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to poor clinical attrition rates due to suboptimal physicochemical properties. The incorporation of spirocyclic diamines, such as 1,7-diazaspiro[3.5]nonane, represents a highly effective strategy to increase the fraction of sp3 carbons (Fsp3) within a molecular scaffold[1].

These four-membered ring-containing spirocycles act as superior bioisosteres for traditional piperazine cores[1]. For instance, in the optimization of PARP-1 inhibitors like olaparib, substituting a piperazine ring with a diazaspiro core demonstrated significantly reduced off-target DNA damage and cytotoxicity while maintaining target engagement[2]. Furthermore, these rigid, 3D scaffolds have been successfully deployed in structure-guided optimization campaigns against complex targets, such as Plasmodium lysyl-tRNA synthetase for the treatment of malaria[3].

Bioisostere cluster_advantages Physicochemical Upgrades P Traditional Piperazine Core (Flat, High hERG risk) S 1,7-Diazaspiro[3.5]nonane Core (3D, Improved PK) P->S Bioisosteric Replacement A1 Increased Metabolic Stability S->A1 A2 Novel 3D Exit Vectors S->A2 A3 Reduced Off-Target Binding S->A3

Figure 1: Bioisosteric replacement of piperazine with a 3D spirocyclic core.

The Tosylate Salt Advantage in Automated Synthesis

A critical bottleneck in high-throughput library synthesis is the physical handling of building blocks. Free spirocyclic diamines are frequently isolated as hygroscopic oils or low-melting solids, making accurate robotic weighing nearly impossible.

By utilizing N-t-BOC-1,7-Diazaspiro[3.5]nonane p-toluenesulfonate (tosylate) , chemists gain a highly crystalline, free-flowing powder. This specific salt form ensures exact stoichiometric precision during automated solid dispensing. The causality here is direct: superior physical form leads to accurate molarity, which prevents the formation of unreacted starting materials or over-alkylation byproducts, thereby ensuring the self-validation of the library's purity.

Physicochemical Profiling

The structural differences between piperazine and the 1,7-diazaspiro[3.5]nonane core dictate their behavior in biological systems. The table below summarizes the quantitative and qualitative shifts observed when making this bioisosteric swap.

PropertyTraditional Piperazine1,7-Diazaspiro[3.5]nonaneImpact on Library Design & Drug Development
Ring Architecture 6-membered, flat chair4/6-membered spirocycleIncreases 3D complexity (higher Fsp3); escapes "flatland"[1].
Exit Vector Angle 180° (linear/equatorial)Orthogonal / AngledAccesses novel chemical space and distinct receptor sub-pockets[4].
Conformational Rigidity Flexible (chair-flip possible)Highly rigidReduces entropic penalty upon target binding, improving affinity[4].
Metabolic Liability High (prone to N-oxidation)ReducedSteric shielding of the spiro-center protects against rapid CYP450 metabolism[3].

Library Synthesis Workflows & Protocols

The following protocols detail a two-stage diversification strategy. The workflow is designed as a self-validating system: each step includes specific stoichiometric controls and in-process checks to guarantee the integrity of the final library.

LibrarySynthesis A N-t-BOC-1,7-Diazaspiro[3.5]nonane Tosylate Salt B Base Neutralization (DIPEA, DMF) A->B Step 1 C Stage 1 Diversification (Amide Coupling) B->C Electrophile D Intermediate Library (Boc-Protected) C->D Purify E Boc Deprotection (TFA / DCM) D->E Step 2 F Stage 2 Diversification (Reductive Amination) E->F Aldehyde G Final 3D Spirocyclic Compound Library F->G Final Polish

Figure 2: Automated library synthesis workflow utilizing the tosylate salt.

Protocol A: Automated Stage-1 Diversification (Amide Coupling)

Objective: Couple a diverse library of carboxylic acids to the free secondary amine of the spirocycle.

Scientific Causality: The spirocyclic nitrogen is sterically hindered. Standard coupling reagents like EDC/HOBt often yield incomplete reactions. HATU is mandated here to generate a highly reactive 7-azabenzotriazole active ester. Furthermore, exactly 3.0 equivalents of base are required: 1.0 eq to neutralize the tosylate salt, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain the basic environment necessary for the coupling mechanism.

Step-by-Step Procedure:

  • Preparation: To a 96-well reaction block, dispense the carboxylic acid library (0.12 mmol, 1.2 eq) into individual wells.

  • Activation: Add a solution of HATU (0.15 mmol, 1.5 eq) in anhydrous DMF (0.5 mL) to each well.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.30 mmol, 3.0 eq) to each well. Allow the activation to proceed for 10 minutes at room temperature.

  • Scaffold Addition: Dispense N-t-BOC-1,7-Diazaspiro[3.5]nonane tosylate (0.10 mmol, 1.0 eq) dissolved in anhydrous DMF (0.5 mL) into each well.

  • Reaction: Seal the block and agitate at 40 °C for 16 hours.

  • Self-Validation (QC): Sample 5 random wells for LC-MS analysis. The absence of the spirocycle mass (M+H = 227 for the free base) confirms >95% conversion.

  • Workup: Remove DMF via centrifugal evaporation (SpeedVac) prior to Stage 2.

Protocol B: Boc-Deprotection and Stage-2 Diversification (Reductive Amination)

Objective: Remove the Boc protecting group and functionalize the newly liberated nitrogen via reductive amination.

Scientific Causality: Following TFA-mediated Boc deprotection, the resulting amine is a TFA salt. For successful reductive amination, the pH must be carefully adjusted to ~5-6. If the solution is too acidic, the aldehyde will not form the intermediate iminium ion; if too basic, the reduction by Sodium Triacetoxyborohydride (STAB) is severely retarded. STAB is chosen over Sodium Cyanoborohydride to eliminate the risk of toxic hydrogen cyanide gas generation during high-throughput solvent evaporation.

Step-by-Step Procedure:

  • Deprotection: Add 1.0 mL of a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) to each well containing the Stage-1 intermediates.

  • Cleavage: Agitate at room temperature for 2 hours.

  • Evaporation: Evaporate the TFA/DCM completely under a stream of nitrogen to yield the intermediate TFA salts.

  • Neutralization & Iminium Formation: Re-dissolve the residues in 1,2-Dichloroethane (DCE) (0.8 mL). Add DIPEA dropwise until the apparent pH of the solution is ~5.5 (typically requires 1.5–2.0 eq). Add the aldehyde library (0.12 mmol, 1.2 eq) and agitate for 30 minutes.

  • Reduction: Add STAB (0.20 mmol, 2.0 eq) to each well. Agitate at room temperature for 16 hours[3].

  • Quench & Final Polish: Quench the reactions with saturated aqueous NaHCO3 (0.5 mL). Extract the organic layer, concentrate, and submit the block for high-throughput preparative HPLC purification.

Conclusion

The integration of N-t-BOC-1,7-Diazaspiro[3.5]nonane tosylate into library synthesis provides a robust, scalable pathway to generate highly 3D, sp3-rich chemical matter. By leveraging the physical stability of the tosylate salt and employing sterically-cognizant coupling protocols, drug discovery teams can rapidly access novel bioisosteric space with high fidelity and minimal synthetic attrition.

References
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications.1

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC. 2

  • Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria - ChemRxiv. 3

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - ResearchGate. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Organic Solubility of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the poor solubility of spirocyclic amine salts in standard organic synthesis solvents.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the poor solubility of spirocyclic amine salts in standard organic synthesis solvents. This guide is designed to provide you with the mechanistic understanding and field-proven protocols necessary to solubilize N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate effectively.

Diagnostic Overview: The Solvation Barrier

N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate is a versatile building block, but its salt form inherently resists dissolution in low-polarity media. The strong electrostatic interactions (crystal lattice energy) between the protonated spiro-amine and the p-toluenesulfonate (tosylate) anion require a solvent with a high dielectric constant (ε) to undergo effective solvation[1].

When introduced to common organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), the thermodynamic cost of breaking the tight ion pair exceeds the available solvation energy. To improve organic solubility, you must either bypass the dielectric limitations using polar aprotic solvents or chemically disrupt the ion pair via deprotonation.

Quantitative Data: Solvent Solubilization Matrix

The following table summarizes the expected solubility behavior based on solvent dielectric properties, allowing you to select the optimal system for your workflow.

SolventDielectric Constant (ε)Solubilizing Capacity (Intact Salt)Solubilizing Capacity (Free Base)Recommended Use Case
DMSO / DMF 46.7 / 36.7High HighIn situ reactions without free-basing.
Methanol 32.7Moderate-HighHighCo-solvent for stock solutions.
Dichloromethane (DCM) 8.9Low (Suspension)High Post-free-basing synthesis / Amide couplings.
Ethyl Acetate (EtOAc) 6.0Very Low High Aqueous extraction of the free base.
Toluene 2.4Insoluble ModerateHigh-temperature aprotic conditions.

Core Workflows & Methodologies

To permanently resolve solubility issues in solvents like DCM or EtOAc, the gold standard is to convert the tosylate salt into its neutral free base.

G A N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate (Insoluble in DCM/EtOAc) B Suspend in Organic Solvent (e.g., DCM or EtOAc) A->B C Add Aqueous Base (1M NaOH or Sat. Na2CO3) B->C D Biphasic Extraction (Vigorous Stirring) C->D E Phase Separation D->E F Aqueous Phase (Sodium Tosylate Waste) E->F G Organic Phase (Free Amine Solution) E->G H Dry (Na2SO4) & Concentrate G->H I Free Base (Highly Soluble in Organics) H->I

Workflow for converting the insoluble tosylate salt into a highly soluble free base.

Protocol A: Ex Situ Free-Basing via Biphasic Extraction

Causality: By deprotonating the secondary amine with an aqueous base, the ionic lattice of the tosylate salt is destroyed. The resulting neutral spirocyclic compound partitions favorably into the organic phase, while the highly polar sodium tosylate byproduct remains trapped in the aqueous phase.

  • Suspension: Suspend 1.0 equivalent of the tosylate salt in 10 volumes of DCM or EtOAc. (Note: The mixture will remain heterogeneous).

  • Neutralization: Add 10 volumes of 1M aqueous NaOH or saturated aqueous Na₂CO₃.

  • Biphasic Mixing: Stir vigorously for 15–30 minutes at room temperature.

    • Self-Validation Check: The opaque suspension will clarify into two distinct, transparent liquid phases. This visual shift confirms that the lattice energy has been overcome and the neutral amine has partitioned into the organic layer.

  • Separation: Transfer to a separatory funnel and separate the phases. Extract the aqueous layer with an additional 5 volumes of organic solvent.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure. The resulting free base (often an oil or low-melting solid) is now infinitely soluble in standard organic solvents.

Protocol B: In Situ Solubilization via Lipophilic Base

Causality: If an aqueous workup is undesirable, adding a lipophilic tertiary amine facilitates a direct proton transfer. The bulky, non-polar alkyl groups of the resulting tertiary amine-tosylate salt render it significantly more soluble in organic solvents than the starting material[2].

  • Suspension: Suspend the tosylate salt in your chosen reaction solvent (e.g., DCM).

  • Addition: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Agitation: Stir at room temperature for 5–10 minutes.

    • Self-Validation Check: The cloudy suspension will rapidly clarify into a homogeneous solution, confirming successful proton transfer and in situ generation of your reactive free amine.

Frequently Asked Questions (FAQs)

Q1: If the tosylate salt ruins organic solubility, why is N-t-BOC-1,7-Diazaspiro[3.5]nonane supplied in this form? A: The free bases of spirocyclic diamines are typically hygroscopic oils or low-melting solids that are highly susceptible to atmospheric oxidation and degradation. The tosylate salt is intentionally manufactured because it is highly crystalline, stable at room temperature, and non-hygroscopic, ensuring a long shelf-life and superior handling properties during manufacturing[3].

Q2: I am trying to dissolve the intact salt using a mixture of Methanol and DCM. Why does it precipitate when I cool the reaction? A: The solubility of organic salts is highly dependent on both the solvent's dielectric constant and the system's temperature. While heating increases thermodynamic solubility, cooling a mixed solvent system (especially one containing a low-polarity antisolvent like DCM) will cause rapid precipitation because the solvation energy drops below the lattice energy threshold[1][4]. If you must use a solvent/antisolvent system without free-basing, maintain the temperature above 40°C until the reaction is complete.

Q3: Can I use Phase Transfer Catalysts (PTCs) instead of free-basing? A: While PTCs (like tetrabutylammonium salts) can ferry anions across biphasic boundaries, they do not inherently increase the bulk solubility of the spirocyclic amine in the organic layer. For homogeneous organic synthesis (e.g., Buchwald-Hartwig couplings or standard amide bond formations), in situ neutralization with DIPEA (Protocol B) is far more efficient and avoids the introduction of complex quaternary ammonium impurities.

References

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach Source: PMC (National Institutes of Health) URL:[Link]

  • WO2007071951A1 - Tosylate salt of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-n-(2-hydroxyethoxy)
  • Solubilities of Salts in Mixed Solvents Source: nupeg.ufrn.br URL:[Link]

  • Alcohol to Tosylate using Tosyl Cl, base Source: Organic Synthesis URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in N-t-BOC-1,7-Diazaspiro[3.5]nonane Coupling Reactions

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to addr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with low yields in coupling reactions involving N-t-BOC-1,7-diazaspiro[3.5]nonane. Our goal is to equip you with the scientific rationale and practical steps to optimize your synthetic outcomes.

Introduction

N-t-BOC-1,7-diazaspiro[3.5]nonane is a valuable building block in medicinal chemistry, often utilized for its unique spirocyclic scaffold.[1][2] However, its secondary amine can present challenges in common coupling reactions such as Buchwald-Hartwig aminations and amide bond formations, primarily due to steric hindrance and nuanced reactivity.[3][4][5] This guide will dissect the common causes of low yields and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently observing low yields in my Buchwald-Hartwig coupling with N-t-BOC-1,7-diazaspiro[3.5]nonane?

Low yields in Buchwald-Hartwig reactions with this substrate often stem from a combination of catalyst deactivation, suboptimal ligand/base selection, and steric hindrance from the spirocyclic core.[3][4][6][7] The secondary amine's local environment can impede its approach to the palladium center, slowing down the catalytic cycle.

Q2: Could the t-BOC protecting group be interfering with the reaction?

While generally stable, the t-BOC group can be labile under harsh acidic or thermal conditions.[8][9] If your reaction conditions are too forcing (e.g., high temperatures for prolonged periods), partial deprotection could occur, leading to undesired side reactions with the now free primary amine.

Q3: I am seeing a significant amount of starting material remaining. What is the most likely cause?

Unreacted starting material typically points to an inefficient catalytic system or inappropriate reaction conditions.[6][10] This could be due to an inactive catalyst, a base that is too weak to facilitate deprotonation, or a solvent that does not adequately solubilize all reaction components.

Q4: My amide coupling reaction is sluggish and gives a poor yield. What should I try first?

For amide couplings, the primary issue is often insufficient activation of the carboxylic acid, especially when coupling with a sterically hindered secondary amine.[11][12] Your first step should be to evaluate and optimize your choice of coupling reagent.

Troubleshooting Guides

Section 1: Buchwald-Hartwig Amination

Low yields in the palladium-catalyzed C-N cross-coupling of N-t-BOC-1,7-diazaspiro[3.5]nonane are a common hurdle. The following guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Low or No Product Formation

Possible Cause: Inactive Catalyst or Catalyst Poisoning. Palladium catalysts are sensitive to oxygen and protic impurities.[6] The substrate itself, if containing coordinating functional groups, can sometimes inhibit the catalyst.[7]

Solutions:

  • Ensure an Inert Atmosphere: Rigorously degas all solvents and purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.[6]

  • Use High-Purity Reagents: Utilize anhydrous solvents and ensure the purity of your amine and aryl halide. Water can lead to the formation of palladium black, a sign of catalyst decomposition.[6][7]

  • Consider a Pre-catalyst: Well-defined palladium pre-catalysts often provide more consistent and reproducible results by avoiding the need for in-situ catalyst formation.[13][14]

Possible Cause: Suboptimal Ligand and Base Combination. The choice of ligand and base is critical and highly substrate-dependent.[6][15]

Solutions:

  • Ligand Screening: For sterically hindered amines like N-t-BOC-1,7-diazaspiro[3.5]nonane, bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination and prevent catalyst decomposition.[7] A screening of different ligand classes is recommended.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like LHMDS can also be effective.[13]

Experimental Protocol: Ligand and Base Screening for Buchwald-Hartwig Amination
  • Set up an array of small-scale reactions in parallel (e.g., in a 24-well plate or in separate vials).

  • To each reaction vessel, add the aryl halide (1.0 eq), N-t-BOC-1,7-diazaspiro[3.5]nonane (1.2 eq), palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the specific ligand to be tested (2.2 mol%).

  • Add the base (e.g., NaOtBu, 1.4 eq).

  • Add the degassed solvent (e.g., toluene or dioxane).[7]

  • Seal the plate or vials and heat to the desired temperature (typically 80-110 °C) with stirring.[7]

  • After a set time (e.g., 12 or 24 hours), cool the reactions to room temperature.

  • Analyze an aliquot from each reaction by LC-MS or GC-MS to determine the conversion to the desired product.

Data Presentation: Illustrative Ligand Screening Results
LigandBaseSolventTemperature (°C)Conversion (%)
XPhosNaOtBuToluene10085
RuPhosNaOtBuToluene10078
BrettPhosLHMDSDioxane11092
tBuXPhosK₃PO₄Toluene10045

This data is for illustrative purposes. Actual results will vary based on specific substrates.

Visualization: Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents use_precatalyst Use a Pre-catalyst check_catalyst->use_precatalyst optimize_ligand_base Optimize Ligand/Base Combination check_conditions->optimize_ligand_base optimize_temp_time Adjust Temperature/Time check_conditions->optimize_temp_time purify_reagents Purify/Dry Reagents check_reagents->purify_reagents screen_ligands Screen Bulky Ligands optimize_ligand_base->screen_ligands screen_bases Screen Strong Bases optimize_ligand_base->screen_bases success Improved Yield optimize_temp_time->success purify_reagents->optimize_ligand_base use_precatalyst->optimize_ligand_base screen_ligands->success screen_bases->success

Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig amination.

Section 2: Amide Coupling Reactions

Achieving high yields in amide bond formation with N-t-BOC-1,7-diazaspiro[3.5]nonane requires careful selection of coupling reagents to overcome steric hindrance and ensure efficient activation of the carboxylic acid.[5][11]

Problem 2: Incomplete Conversion and/or Side Product Formation

Possible Cause: Inadequate Activation of the Carboxylic Acid. Standard coupling reagents may not be sufficiently reactive to form the activated ester or may lead to short-lived intermediates when reacting with a sterically hindered amine.[11][12]

Solutions:

  • Optimize the Coupling Reagent: For challenging couplings, stronger activating agents are often necessary. Consider screening a panel of modern coupling reagents.

  • Additive Inclusion: Additives like HOBt or HOAt can suppress side reactions and improve coupling efficiency, particularly with carbodiimide-based reagents like EDC.[16]

Data Presentation: Comparison of Common Amide Coupling Reagents
Coupling ReagentAdditiveBaseCommon SolventsKey Characteristics
HATUNoneDIPEA, 2,4,6-collidineDMF, NMPHigh reactivity, low racemization.[11]
HBTU/TBTUNoneDIPEA, Et₃NDMF, DCMGood reactivity, less expensive than HATU.
PyBOPNoneDIPEADMF, DCMEffective for sterically hindered couplings.
EDCHOBt, DMAPDIPEA, Et₃NDCM, DMFEconomical, but may require additives for challenging substrates.[16]
Acyl FluorideNoneDIPEA, Et₃NDCM, MeCNHighly reactive for difficult couplings, requires an extra step.[11]
Experimental Protocol: General Procedure for Amide Coupling
  • Dissolve the carboxylic acid (1.0 eq), coupling reagent (e.g., HATU, 1.1 eq), and a suitable base (e.g., DIPEA, 2.0 eq) in an anhydrous aprotic solvent (e.g., DMF).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add a solution of N-t-BOC-1,7-diazaspiro[3.5]nonane (1.05 eq) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Visualization: Decision Tree for Amide Coupling Optimization

Amide_Coupling_Optimization start Low Yield in Amide Coupling is_amine_hindered Is the amine (diazaspiro-nonane) hindered? start->is_amine_hindered is_hindered Is the carboxylic acid sterically hindered? try_stronger Use stronger coupling reagent (HATU, PyBOP) is_hindered->try_stronger Yes success Improved Yield is_hindered->success No try_standard Try standard coupling (EDC/HOBt) is_amine_hindered->try_standard No is_amine_hindered->try_stronger Yes try_standard->is_hindered increase_temp Increase reaction temperature try_stronger->increase_temp convert_to_acyl_halide Convert to acyl chloride/fluoride increase_temp->convert_to_acyl_halide convert_to_acyl_halide->success

Caption: A decision-making guide for optimizing amide coupling reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • ACS Publications. (2019, July 26). Use of a Droplet Platform To Optimize Pd-Catalyzed C–N Coupling Reactions Promoted by Organic Bases.
  • PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Organic Letters, 2004, 6, 3465-3467. (n.d.). Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fiveable. (2025, August 15). Steric Hindrance: Organic Chemistry Study Guide.
  • (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • PMC. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Proceedings of the National Academy of Sciences of the United States of America, 1972, 69(3), 730-732. (n.d.). New Method to Prepare N-t-Butoxycarbonyl Derivatives and the Corresponding Sulfur Analogs from di-t-Butyl Dicarbonate or di-t-Butyl Dithiol Dicarbonates and Amino Acids.
  • Bioorganic & Medicinal Chemistry, 2022, 71, 116949. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • Current Chemistry Letters, 2023, 12, 133-144. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Drug Metabolism and Pharmacokinetics, 2021, 38, 100391. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.
  • Organic Syntheses, 2023, 100, 61-83. (2023, January 2). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.
  • ChemScene. (n.d.). 896464-16-7 | 7-Boc-(2,7-Diazaspiro[3.5]nonane).
  • Sigma-Aldrich. (n.d.). N-t-BOC-2-Oxo-1,7-diazaspiro[3.5]nonane AldrichCPR.
  • Sigma-Aldrich. (n.d.). N-t-BOC-1,7-Diazaspiro[3.5]nonane p-toluenesulfonate AldrichCPR.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for N-t-BOC-1,7-Diazaspiro[3.5]nonane Tosylate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see researchers struggle with spirocyclic diamine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see researchers struggle with spirocyclic diamine derivatives. Purifying N-t-BOC-1,7-Diazaspiro[3.5]nonane tosylate presents a "perfect storm" of chromatographic challenges: a basic secondary amine that causes severe tailing, an acid-sensitive Boc protecting group, a highly UV-active counterion (tosylate) masking a UV-invisible spirocyclic core, and the inherent polarity of a salt form.

This guide is designed to move you away from trial-and-error and toward rational, causality-driven method development.

System Diagnostics & Molecular Profiling

Before loading your sample onto a column, you must understand the competing chemical forces at play. Standard bare silica contains residual acidic silanols (pKa ~4.5). When a basic amine (like the unprotected nitrogen on your diazaspiro core) interacts with these silanols, it undergoes strong ion-exchange binding rather than normal phase partitioning[1]. This results in severe peak streaking, overlapping fractions, and catastrophic yield loss[1].

Furthermore, the tosylate counterion complicates detection. Because the diazaspiro core lacks a conjugated chromophore, it is virtually invisible to standard UV detectors (254 nm). If you are tracking a massive UV peak during purification, you are likely collecting the dissociated p-toluenesulfonic acid (TsOH), not your target molecule!

Mechanism silica Standard Bare Silica (Acidic Silanols) interaction Strong Ionic Binding (Peak Tailing / Yield Loss) silica->interaction Ion-Exchange amine Free Amine Target (Basic) amine->interaction elution Sharp Peaks (High Recovery) amine->elution Normal Phase Partitioning mod_silica Amine-Functionalized Silica (End-capped) mod_silica->elution Shields Silanols

Caption: Mechanistic divergence of basic amines on standard vs. amine-functionalized silica.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak across all fractions on standard silica, resulting in terrible recovery? A1: Causality: The acidic silanols on standard silica act as cation exchangers. Your basic secondary amine binds ionically to the stationary phase[1]. Solution: You must alter the stationary phase. Switch to an amine-functionalized silica column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine). These columns feature a carbon tether end-capped with a primary amine, which shields the acidic silanols and allows basic compounds to elute with sharp peak shapes without requiring mobile phase modifiers[1][2].

Q2: I purified my compound using Reversed-Phase (C18) with 0.1% TFA, but NMR shows the Boc group is gone. What happened? A2: Causality: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic environments. Cleavage of Boc groups is rapidly catalyzed by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid[3]. Solution: When performing reversed-phase chromatography on Boc-protected amines, you must replace acidic modifiers with volatile neutral or slightly basic buffers. Use 10 mM Ammonium Bicarbonate (pH ~7.8) to maintain Boc integrity while ensuring sharp peak shapes.

Q3: I collected the main peak at 254 nm, but NMR shows it's just p-toluenesulfonic acid. Where is my product? A3: Causality: The N-t-BOC-1,7-Diazaspiro[3.5]nonane core lacks a chromophore. The strong UV signal you observed belongs entirely to the tosylate counterion[4]. During chromatography, the salt dissociates, and the two components elute at different times. Solution: You must change your detection method. Utilize an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass-Directed fraction collection. Alternatively, pre-desalt the compound (see Protocol 1) and use iodine or ninhydrin staining on TLC to track the invisible free base.

Quantitative Optimization Data

To eliminate guesswork, reference the matrix below when selecting your purification parameters.

ParameterStandard Bare SilicaAmine-Functionalized SilicaReversed-Phase (C18)
Target Form Free Base (Not Recommended)Free BaseTosylate Salt
Mobile Phase DCM / MeOH (+ 0.1% Et₃N)[5]Hexane / EtOAcH₂O / MeCN (+ NH₄HCO₃)
Recovery Rate < 40% (Severe Tailing)> 90% (Sharp Peaks) > 85% (Good Resolution)
Boc Stability Moderate (Silica acidity varies)High High (if pH > 7)
Tosylate Fate Causes mixed-mode streakingRemoved pre-column via workupElutes early at solvent front
Detection UV misleadingELSD / MS / CADUV (Tosylate) + ELSD (Target)

Self-Validating Experimental Protocols

Depending on your available equipment, you must choose between pre-column desalting followed by Normal Phase, or direct salt injection via Reversed Phase.

G start N-t-BOC-1,7-Diazaspiro[3.5]nonane tosylate (Salt Form) q1 Desalt prior to purification? start->q1 desalt_yes Aqueous Workup (NaHCO3 / DCM) q1->desalt_yes Yes desalt_no Direct Salt Purification q1->desalt_no No np_amine Amine-Functionalized Silica (Hexane/EtOAc) desalt_yes->np_amine rp_c18 Reversed-Phase C18 (H2O/MeCN + NH4HCO3) desalt_no->rp_c18 detect_np ELSD / CAD Detection (No UV chromophore) np_amine->detect_np detect_rp UV (254nm for Tosylate) + MS/ELSD for Target rp_c18->detect_rp

Caption: Strategic decision tree for purifying basic amine salts based on desalting preference.

Protocol 1: Pre-Column Free-Basing & Amine-Silica Purification

Use this method if you lack a C18 flash system but have ELSD capabilities.

  • Aqueous Desalting: Dissolve the tosylate salt in Dichloromethane (DCM). Wash vigorously with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). The base neutralizes the amine, and the resulting water-soluble sodium tosylate partitions into the aqueous layer[4].

  • Extraction & Drying: Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Validation Checkpoint 1: Spot the crude organic residue on a TLC plate and check under 254 nm UV light. If the spot is invisible under UV but stains heavily with Ninhydrin, the tosylate has been successfully removed.

  • Column Equilibration: Mount an amine-functionalized silica cartridge (e.g., KP-NH)[2]. Equilibrate with 100% Hexane.

  • Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate over 10 column volumes (CV). Do not use chlorinated solvents or amine additives, as the stationary phase already provides the necessary shielding[2].

  • Fraction Collection: Trigger fraction collection using ELSD or Mass Spec (Target m/z for free base: ~226 [M+H]+).

    • Validation Checkpoint 2: The target compound should elute as a single, sharp, symmetrical peak.

Protocol 2: Direct Reversed-Phase (C18) Purification

Use this method to skip the aqueous workup, provided you have a C18 column and MS/ELSD detection.

  • Buffer Preparation: Prepare Mobile Phase A: HPLC-grade Water with 10 mM Ammonium Bicarbonate (NH₄HCO₃). Prepare Mobile Phase B: HPLC-grade Acetonitrile.

    • Validation Checkpoint 1: Verify Mobile Phase A with a pH meter. It must read between 7.5 and 8.0 to ensure the acid-sensitive Boc group remains intact[3].

  • Sample Loading: Dissolve the salt in a minimum volume of Mobile Phase A/B mixture. Dry loading onto Celite or C18 silica is highly recommended to prevent band broadening.

  • Gradient Elution: Run a gradient of 5% to 60% Acetonitrile over 12 CV.

  • Dual-Channel Monitoring: Monitor UV at 254 nm and ELSD/MS simultaneously.

    • Validation Checkpoint 2: You will observe a massive UV peak eluting very early (often near the void volume)—this is the highly polar p-toluenesulfonate counterion. Discard this. Your target N-t-BOC-1,7-Diazaspiro[3.5]nonane will elute later, triggering the ELSD/MS without a corresponding UV signal.

References

  • "Synthesis and Evaluation of 5-Lipoxygenase Translocation Inhibitors from Acylnitroso Hetero-Diels-Alder Cycloadducts" - PMC (National Institutes of Health). Available at:[Link]

  • "Biotage HP-SIL / KP-NH Flash Purification Cartridges & Method Development" - Biotage / Biochemmack. Available at: [Link]

  • "Successful flash chromatography: Factors that ensure successful purifications" - Biotage. Available at:[Link]

  • "RediSep amine functionalized column: Purification of high pKa organic compounds" - Teledyne ISCO. Available at: [Link]

Sources

Optimization

optimizing reaction time and temperature for diazaspiro[3.5]nonane tosylate salt formation

Welcome to the technical support center for the synthesis and optimization of diazaspiro[3.5]nonane tosylate salt. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of diazaspiro[3.5]nonane tosylate salt. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. Diazaspirocycles are increasingly vital in modern drug discovery for their ability to impart favorable three-dimensional structures, enhancing target binding and improving pharmacokinetic properties.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with the tosylation and subsequent salt formation of diazaspiro[3.5]nonane intermediates.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question 1: Why is my reaction showing low or no yield of the desired tosylated product?

Answer: Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing the problem:

  • Reagent Quality:

    • p-Toluenesulfonyl Chloride (TsCl) Purity: The most critical reagent is TsCl. It should be free from its hydrolysis product, p-toluenesulfonic acid (TsOH).[2] The presence of TsOH can lead to the formation of undesired tosylate salts with your base or starting material, consuming reagents and complicating purification.[2] It is recommended to use freshly purchased, high-purity TsCl or to purify older batches before use.[2]

    • Solvent and Base Anhydrousness: The reaction is highly sensitive to moisture. Ensure your solvent (e.g., Dichloromethane - DCM) and tertiary amine base (e.g., Triethylamine - TEA or Pyridine) are thoroughly dried. Water will readily react with TsCl, reducing its effective concentration.

  • Reaction Temperature:

    • The tosylation of amines is typically an exothermic process. The initial addition of TsCl should be performed at a low temperature (0-5 °C) to control the reaction rate and prevent the formation of side products.[3] Allowing the reaction to warm to room temperature slowly over several hours is a standard practice.[4]

  • Stoichiometry:

    • Ensure an appropriate molar excess of TsCl and base is used. A common starting point is 1.1 to 1.5 equivalents of TsCl and 1.5 to 2.0 equivalents of the amine base relative to the diazaspiro[3.5]nonane starting material.

dot

Troubleshooting_Low_Yield start Low or No Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check tscl_purity Is TsCl fresh/pure? (Free of TsOH) reagent_check->tscl_purity Purity anhydrous Are solvent & base anhydrous? reagent_check->anhydrous Moisture conditions_check Step 2: Review Reaction Conditions temperature Was temperature controlled? (Initial cooling to 0-5°C) conditions_check->temperature Temperature stoichiometry Is stoichiometry correct? (Excess TsCl & base) conditions_check->stoichiometry Stoichiometry workup_check Step 3: Analyze Work-up & Isolation extraction Was product lost during aqueous extraction? workup_check->extraction tscl_purity->conditions_check Yes solution_reagent Solution: Use fresh/purified TsCl. Run under N2 atmosphere. tscl_purity->solution_reagent No anhydrous->conditions_check Yes anhydrous->solution_reagent No temperature->workup_check Yes solution_conditions Solution: Dry solvent/base. Optimize temperature profile. temperature->solution_conditions No stoichiometry->workup_check Yes stoichiometry->solution_conditions No solution_workup Solution: Use brine wash. Minimize aqueous contact. extraction->solution_workup Yes Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Reagents in Anhydrous DCM cool 2. Cool to 0°C setup->cool add_base 3. Add TEA cool->add_base add_tscl 4. Add TsCl (Portion-wise) add_base->add_tscl react 5. Stir & Warm to RT add_tscl->react quench 6. Quench (aq. NaHCO3) react->quench Monitor w/ TLC/LC-MS extract 7. Extract & Wash (Brine) quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify final_product final_product purify->final_product Yields Pure Product

Sources

Troubleshooting

overcoming steric hindrance in N-t-BOC-1,7-Diazaspiro[3.5]nonane substitutions

Technical Support Center: N-t-BOC-1,7-Diazaspiro[3.5]nonane Welcome to the technical support center for substitutions involving N-t-BOC-1,7-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-t-BOC-1,7-Diazaspiro[3.5]nonane

Welcome to the technical support center for substitutions involving N-t-BOC-1,7-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile spirocyclic scaffold. The unique three-dimensional structure of diazaspiro[3.5]nonanes makes them valuable building blocks in medicinal chemistry, but their inherent steric bulk can present significant challenges during synthetic transformations.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these synthetic hurdles and successfully functionalize the secondary amine.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues encountered during the substitution of N-t-BOC-1,7-diazaspiro[3.5]nonane in a practical question-and-answer format.

Question 1: My alkylation reaction with a primary alkyl halide (e.g., iodomethane, benzyl bromide) is showing extremely low to no conversion. What is happening?

Answer: This is a classic case of steric hindrance significantly reducing the nucleophilicity of the secondary amine. The tert-butoxycarbonyl (BOC) protecting group, combined with the rigid spirocyclic core, creates a congested environment around the nitrogen atom. While the amine remains basic, its ability to attack an electrophilic carbon center is severely diminished.[4][5]

Causality & Solution Pathway: The SN2 reaction required for alkylation is highly sensitive to steric bulk at the nucleophile.[6] A direct attack is sterically disfavored. To overcome this, you must enhance the reactivity of the system by modifying the reaction conditions.

Recommended Actions:

  • Increase Temperature: Often, a simple increase in thermal energy can overcome the activation barrier. Start by refluxing the reaction in a higher-boiling solvent like acetonitrile or N,N-Dimethylformamide (DMF).

  • Employ a Non-Hindered, Strong Base: The reaction generates an acid (HX) byproduct that will protonate your starting amine, rendering it non-nucleophilic. A common mistake is using a hindered base (like diisopropylethylamine) which, while good for scavenging protons, does not facilitate the reaction. Instead, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate a portion of the amine in situ, creating a more potent anionic nucleophile.

  • Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO. These solvents can help stabilize charged intermediates and accelerate SN2 reactions but be mindful that they can be difficult to remove.

Workflow: Troubleshooting Low Alkylation Yield

G start Low/No Alkylation (Primary Halide) q1 Is reaction at RT? start->q1 a1_yes Increase Temp (e.g., Reflux in ACN) q1->a1_yes Yes q2 Using a hindered base (e.g., DIPEA)? q1->q2 No a1_yes->q2 a2_yes Switch to Strong, Non-Nucleophilic Base (e.g., NaH, K₂CO₃) q2->a2_yes Yes q3 Using non-polar solvent (e.g., DCM)? q2->q3 No a2_yes->q3 a3_yes Switch to Polar Aprotic Solvent (e.g., DMF) q3->a3_yes Yes success Improved Yield q3->success No, conditions are optimized a3_yes->success G cluster_0 Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 L₂(Ar)Pd(II)-X OxAdd->PdII_1 LigEx Base, Amine (R₂NH) - HX PdII_1->LigEx PdII_2 L₂(Ar)Pd(II)-NR₂ LigEx->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Sources

Reference Data & Comparative Studies

Validation

Elevating Lead Optimization: N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate vs. Piperazine

The Piperazine Conundrum and the "Escape from Flatland" For decades, piperazine has served as a privileged scaffold in medicinal chemistry, offering a reliable vector for appending pharmacophores. However, its widespread...

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Author: BenchChem Technical Support Team. Date: March 2026

The Piperazine Conundrum and the "Escape from Flatland"

For decades, piperazine has served as a privileged scaffold in medicinal chemistry, offering a reliable vector for appending pharmacophores. However, its widespread use frequently introduces severe liabilities during lead optimization. Piperazine's flat, sp2 -like conformational flexibility, combined with its high basicity ( pKa​≈9.0–10.0 ) and lipophilicity, routinely results in off-target promiscuity, high metabolic clearance (via N-dealkylation), and critical hERG channel inhibition[1].

To overcome these bottlenecks, modern drug discovery has shifted toward increasing the fraction of sp3 -hybridized carbons ( Fsp3​ )[1]. N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate has emerged as a premier bioisostere for piperazine. By introducing a rigid, three-dimensional spirocyclic core, this building block fundamentally alters the physicochemical and safety profile of lead compounds without sacrificing target binding vectors[2].

Mechanistic Causality: Why Spirocycles Outperform Piperazine

The superiority of 1,7-diazaspiro[3.5]nonane over piperazine is not merely structural; it is rooted in profound physicochemical shifts that directly influence pharmacokinetics (PK) and safety.

The Lipophilicity and hERG Paradox

A primary driver of hERG toxicity is the combination of a basic amine and high lipophilicity, which allows the molecule to become trapped in the hydrophobic pocket of the hERG potassium channel. Counter-intuitively, replacing a 6-membered piperazine with a larger, carbon-rich diazaspirocycle often lowers the partition coefficient ( logD7.4​ ) by up to 1.0 log unit[3]. This reduction occurs because the spirocyclic geometry alters the hydration shell and subtly shifts the pKa​ of the basic nitrogen, dramatically reducing promiscuous ion-channel binding[3].

Metabolic Shielding

Cytochrome P450 (CYP) enzymes typically attack the exposed α -carbons adjacent to the piperazine nitrogens. The 1,7-diazaspiro[3.5]nonane architecture features a quaternary spiro-carbon that acts as a steric shield. This bulk physically blocks CYP enzymes from accessing the adjacent nitrogen, significantly extending the compound's half-life and metabolic stability[1].

Conformational Locking and Target Selectivity

Piperazine exists in a dynamic equilibrium between chair and boat conformations, incurring an entropic penalty upon target binding and allowing it to fit into off-target receptors. The spirocyclic core locks the exit vectors of the nitrogens into a rigid 3D orientation. For example, in the optimization of the PARP inhibitor Olaparib, replacing the piperazine ring with a diazaspiro core maintained potency while drastically reducing off-target DNA damage and cytotoxicity[2][4].

Quantitative Data: Piperazine vs. 1,7-Diazaspiro[3.5]nonane

The following table summarizes the causal relationship between the structural shift and the resulting ADME/Tox improvements.

PropertyPiperazine Core1,7-Diazaspiro[3.5]nonane CoreMechanistic Impact
Fsp3​ (Fraction sp3 ) LowHighHigher 3D complexity correlates directly with higher clinical success rates[1].
Lipophilicity ( logD7.4​ ) BaselineDecreased (up to -1.0)Altered basicity and hydration lower lipophilicity, reducing promiscuous binding[3].
Metabolic Stability SusceptibleHighly StableThe quaternary spiro-carbon sterically shields the amine from CYP-mediated oxidation.
hERG Inhibition High (Liability)Significantly ReducedLower logD7.4​ and restricted geometry prevent trapping in the hERG channel pore.
Conformational State FlexibleRigid (Locked Vectors)Reduces entropic penalty upon binding, enhancing target selectivity[2].

Visualizing the Optimization Logic

The transition from a piperazine hit to a spirocyclic lead follows a deliberate, data-driven workflow, driven by specific mechanistic pathways.

Workflow A Hit Identification (Piperazine Scaffold) B Liability Profiling (hERG +, High Clearance) A->B C Isosteric Replacement (1,7-Diazaspiro[3.5]nonane) B->C D Lead Optimization (Improved ADME/Tox) C->D

Fig 1. Iterative workflow for resolving piperazine-induced liabilities via spirocyclic replacement.

Mechanism Spiro 1,7-Diazaspiro[3.5]nonane (High Fsp3 Scaffold) LogD Decreased logD7.4 Spiro->LogD Altered Hydration Steric Steric Shielding at Nitrogen Spiro->Steric Quaternary Carbon Rigid Restricted Vector Geometry Spiro->Rigid Conformational Lock hERG Mitigated hERG Toxicity LogD->hERG CYP Enhanced CYP450 Stability Steric->CYP Target Improved Target Selectivity Rigid->Target

Fig 2. Mechanistic pathways showing how spirocyclic properties translate to improved safety profiles.

Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

Why use the p-Toluenesulfonate salt? Free base azaspirocycles are often volatile, hygroscopic oils prone to atmospheric CO2​ absorption (forming carbamates). Utilizing the N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate salt provides a highly crystalline, bench-stable solid. This ensures precise stoichiometric control during parallel synthesis, which is critical for reproducible lead optimization.

Objective

Couple the sterically hindered secondary amine of the spirocycle to an aryl halide core.

Step-by-Step Methodology & Causality
  • Reagent Preparation & Stoichiometry: In an oven-dried vial under inert atmosphere, combine the Aryl Bromide (1.0 eq), N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate (1.2 eq), Pd2​(dba)3​ (0.05 eq), and BINAP (0.1 eq). Causality: The quaternary carbon of the spirocycle creates immense steric bulk. BINAP is selected because its large bite angle forces the palladium center to adopt a geometry that accommodates bulky secondary amines, accelerating the reductive elimination step.

  • In Situ Neutralization & Base Addition: Add anhydrous Toluene (0.2 M) followed by Sodium tert-butoxide ( NaOtBu ) (3.0 eq). Causality: 1.0 eq of NaOtBu neutralizes the p-toluenesulfonic acid in situ, generating the active free amine precisely when the palladium cycle begins, preventing premature degradation. The remaining 2.0 eq drives the catalytic cross-coupling.

  • Thermal Activation & Self-Validating Tracking: Heat the reaction to 100 °C for 12 hours. Monitor via LC-MS. Self-Validation: The reaction provides a two-stage diagnostic readout. First, the LC-MS will show the release of the free spirocyclic amine (detectable mass). Second, its consumption into the product is tracked. If the free amine peaks but the product does not form, the failure is definitively isolated to the Pd-catalyst cycle (e.g., oxidative addition failure), not reagent degradation.

  • Phase-Directed Workup: Cool to room temperature, quench with water, and extract with Ethyl Acetate. Causality: The sodium p-toluenesulfonate byproduct is highly water-soluble and washes away entirely in the aqueous phase. The highly lipophilic Boc-protected spirocyclic product partitions cleanly into the organic layer, providing a self-purifying step prior to silica gel chromatography.

References

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Semantic Scholar.

Sources

Comparative

HPLC method validation for purity testing of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate

An in-depth technical analysis and comparison guide for establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the purity testing of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesul...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the purity testing of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate .

Introduction: The Chemical Causality of Spirocyclic Analysis

Spirocyclic diamines, such as 1,7-diazaspiro[3.5]nonane derivatives, have become highly privileged scaffolds in modern medicinal chemistry. They act as conformationally restricted bioisosteres for piperazines and piperidines, improving the metabolic stability and target specificity of pipeline drugs (e.g., KRAS and SOS1 inhibitors)[1].

N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate is a critical intermediate in these syntheses. However, its structural features present a trifecta of chromatographic challenges that dictate our method development:

  • The Basic Secondary Amine: The unprotected nitrogen at the 7-position is highly basic. In standard reversed-phase (RP) chromatography, this basic amine interacts strongly with residual acidic silanols on the silica support, leading to severe peak tailing and poor resolution[2].

  • The Bulky Lipophilic BOC Group: The tert-butyloxycarbonyl (BOC) protecting group imparts significant hydrophobicity, requiring a carefully balanced mobile phase to elute the compound without co-eluting polar de-BOC impurities[3].

  • The p-Toluenesulfonate (Tosylate) Counterion: The salt dissociates in solution. The method must temporally resolve the active aliphatic spirocycle from the highly UV-active tosylate peak, which can otherwise mask early-eluting polar degradants. Furthermore, because the aliphatic spirocycle lacks extended π -conjugation, it exhibits weak UV absorbance, necessitating low-wavelength UV detection (e.g., 210 nm) or orthogonal detectors like Evaporative Light Scattering Detection (ELSD)[1].

Mechanism Analyte N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate Interaction1 Hydrophobic Interaction (BOC group & Aliphatic Rings) Analyte->Interaction1 Interaction2 Ionic/Polar Interaction (Basic Secondary Amine) Analyte->Interaction2 Col_C18 Standard C18 Column (Peak Tailing due to Silanols) Interaction1->Col_C18 Col_Polar Polar-Embedded C18 (Shielded Silanols = Sharp Peaks) Interaction1->Col_Polar Interaction2->Col_C18 Unshielded Silanols Interaction2->Col_Polar Shielded Silanols

Chromatographic interaction pathways dictating column selection for basic spirocycles.

Objective Column Comparison: Selecting the Optimal Stationary Phase

To establish a self-validating and reproducible system, we must objectively compare stationary phases based on their interaction mechanisms with the analyte.

Column ChemistryRetention MechanismPeak Shape (Tf) for Basic AmineSuitability for N-t-BOC-Spirocycle
Standard C18 (e.g., Gemini-NX C18)Purely hydrophobicPoor to Moderate (>1.8)Suboptimal. Requires high concentrations of ion-pairing agents (e.g., 0.1% TFA) to suppress silanol interactions, which causes baseline drift at 210 nm and suppresses MS ionization[3].
Biphenyl Hydrophobic + π−π Moderate (~1.5)Moderate. Excellent for retaining the aromatic tosylate counterion, but provides weaker retention for the aliphatic spirocyclic core, risking co-elution with the solvent front.
Polar-Embedded C18 (e.g., Waters SymmetryShield)Hydrophobic + Hydrogen BondingExcellent (<1.2) Optimal. The embedded polar group (e.g., carbamate/amide) creates a virtual shield over residual silanols. This allows for sharp peaks using MS-compatible, low-UV-absorbing mobile phases like Formic Acid/Ammonium Formate[2].

Step-by-Step Experimental Protocol: Purity Assay

Based on the comparative analysis, the Polar-Embedded C18 approach is selected. The following protocol is designed to be a self-validating system, ensuring that any deviation in column performance is immediately caught by the System Suitability Testing (SST).

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.2 using Formic Acid. Causality: The acidic pH ensures the secondary amine is fully protonated, preventing peak splitting, while the formate buffer provides ionic strength to stabilize the tosylate counterion.

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile containing 0.1% Formic Acid.

Step 2: Chromatographic Conditions

  • Column: Polar-Embedded C18 (e.g., 4.6 × 150 mm, 3 µm, 100 Å).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer for the bulky spirocycle).

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to elute the tosylate counterion early)

    • 2–12 min: 5% to 90% B (Linear gradient to elute the N-BOC spirocycle)

    • 12–15 min: 90% B (Column wash)

    • 15–20 min: 5% B (Re-equilibration)

  • Detection: Diode Array Detector (DAD) at 210 nm (for the spirocycle) and 254 nm (for the tosylate). ELSD is connected in series (Evaporator Temp: 45°C, Nebulizer Gas: 1.5 SLM) to ensure mass balance of non-UV active impurities[1].

Step 3: Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard/Sample Concentration: 1.0 mg/mL. Note: Sonicate for 5 minutes to ensure complete dissolution of the p-Toluenesulfonate salt.

Step 4: System Suitability Testing (SST) Inject the standard solution in replicate (n=5). The system is validated for the run only if:

  • Resolution ( Rs​ ): > 3.0 between the tosylate peak and the N-t-BOC-1,7-Diazaspiro[3.5]nonane peak.

  • Tailing Factor ( Tf​ ): ≤ 1.5 for the main spirocycle peak.

  • Relative Standard Deviation (%RSD): ≤ 2.0% for the main peak area.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure regulatory trustworthiness, the developed method must be validated according to the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [4][5]. The validation proves the method is "fit for its intended purpose" across the product's lifecycle.

ValidationWorkflow A Method Development (Polar-Embedded C18 Selection) B Specificity Assessment (Forced Degradation per ICH Q2(R2)) A->B C Linearity & Range (LOQ to 120% of Target) B->C D Precision (Repeatability & Intermediate) C->D E Accuracy (Spike Recovery at 50%, 100%, 150%) C->E F Robustness (Flow rate, pH, Temp variations) D->F E->F G Final Validated Purity Method F->G

ICH Q2(R2) analytical method validation lifecycle for purity testing.

Validation Data Presentation

The following table summarizes the experimental validation parameters, the strict acceptance criteria mandated by ICH Q2(R2), and the typical high-performance results yielded by the Polar-Embedded C18 protocol[2][5].

Validation ParameterExperimental MethodologyICH Q2(R2) Acceptance CriteriaObserved Performance (Protocol)
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , Heat at 60°C, UV light) for 24h.No interference from degradants at the retention time of the main peak. Peak purity angle < purity threshold (via DAD).Complete resolution ( Rs​ > 2.5) of the de-BOC degradant (elutes earlier) from the main peak. Peak purity passed.
Linearity & Range 5 concentration levels ranging from LOQ (0.05%) to 120% of the nominal working concentration.Correlation coefficient ( R2 ) ≥ 0.999. y-intercept 5% of the response at 100% level. R2 = 0.9998. Linear range established from 0.5 µg/mL to 1200 µg/mL.
Accuracy (Recovery) Spiking known amounts of N-t-BOC-1,7-Diazaspiro[3.5]nonane into a blank matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.Mean recovery: 99.6%. No matrix interference observed.
Precision Repeatability: 6 injections of 100% standard. Intermediate: Different analyst, different day, different LC system.%RSD of peak area 2.0%.Repeatability %RSD = 0.45%. Intermediate %RSD = 0.62%.
LOD / LOQ Signal-to-Noise (S/N) ratio calculation from low-concentration injections.LOD S/N 3:1. LOQ S/N 10:1.LOD = 0.15 µg/mL (0.015%). LOQ = 0.50 µg/mL (0.05%).
Robustness Deliberate variations: Flow rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), Mobile Phase pH ( ± 0.2 units).System suitability criteria must still be met under all variant conditions. Tf​ remained < 1.3 and Rs​ > 3.0 across all deliberate variations.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Structure–Activity Studies of 3,9-Diazaspiro[5.
  • ACS Publications.
  • Pharmaceutical Outsourcing.

Sources

Validation

A Comparative Analysis of Tosylate and Hydrochloride Salts of N-t-BOC-1,7-Diazaspiro[3.5]nonane: A Technical Guide for Drug Development

Introduction N-t-BOC-1,7-Diazaspiro[3.5]nonane is a highly versatile spirocyclic building block widely utilized in medicinal chemistry as a bioisostere for piperazines and piperidines. Its unique three-dimensional confor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-t-BOC-1,7-Diazaspiro[3.5]nonane is a highly versatile spirocyclic building block widely utilized in medicinal chemistry as a bioisostere for piperazines and piperidines. Its unique three-dimensional conformation improves the metabolic stability and pharmacokinetic profiles of drug candidates. However, because the secondary amine in the spirocyclic core is highly basic, it is typically isolated and stored as a salt.

Salt selection is a critical determinant of a chemical building block's stability, solubility, and handling characteristics 1[1]. For N-t-BOC-1,7-Diazaspiro[3.5]nonane, the two most commercially relevant forms are the p-toluenesulfonate (tosylate) salt2[2] and the hydrochloride (HCl) salt 3[3]. This guide provides an objective, data-driven comparison of these two salts to assist researchers in optimizing their synthetic workflows and formulation strategies.

Solid-State Stability and the "Boc-Deprotection" Conundrum

The most critical factor when handling N-t-BOC-protected amines is the acid-lability of the tert-butyloxycarbonyl (Boc) group.

  • Hydrochloride Salt : While HCl salts are standard in pharmaceutical development due to their high aqueous solubility, they are frequently hampered by poor solid-state stability and high hygroscopicity4[4]. In the case of N-t-BOC-1,7-Diazaspiro[3.5]nonane, the absorption of atmospheric moisture creates a localized, highly concentrated acidic microenvironment. This moisture-induced acidity can autocatalytically cleave the Boc protecting group during long-term storage, leading to the formation of the unprotected diamine, isobutylene gas, and carbon dioxide.

  • Tosylate Salt : Conversely, the tosylate salt presents a significantly more stable alternative4[4]. The bulky p-toluenesulfonate counter-ion disrupts water lattice integration, rendering the salt highly crystalline and non-hygroscopic. Despite p-toluenesulfonic acid being a strong acid, its solid-state salt with the spirocycle does not readily release free protons in the absence of moisture, thereby completely preserving the integrity of the Boc group.

Pathway A N-Boc-Spirocycle HCl Salt B Moisture Ingress (Hygroscopic) A->B C Localized Acidic Microenvironment B->C H2O as solvent D Boc Cleavage (Deprotection) C->D H+ catalysis E Isobutylene + CO2 (Gas) D->E Evolution F Degraded Free Amine D->F Product

Mechanism of moisture-induced Boc deprotection in hydrochloride salts.

Physicochemical Properties & Solubility Profiles

The selection between tosylate and HCl salts often requires balancing solubility with stability.

  • Aqueous Solubility : The HCl salt exhibits rapid and high aqueous solubility. However, it is susceptible to the "common ion effect" in physiological media (which is rich in NaCl), potentially suppressing its dissolution profile in vivo5[5].

  • Controlled Dissolution : The tosylate salt generally demonstrates lower, more controlled aqueous solubility compared to the hydrochloride salt 6[6]. This property is highly advantageous for developing prolonged-release formulations or when sustained, predictable dissolution is required without the interference of physiological chloride ions.

Quantitative Data Summary
PropertyTosylate SaltHydrochloride Salt
CAS Number 1427173-49-61955492-91-7
Counter-ion p-Toluenesulfonate (p-TsO⁻)Chloride (Cl⁻)
Hygroscopicity Low (Non-hygroscopic)High (Prone to moisture uptake)
Solid-State Boc Stability Excellent (Bench-stable)Poor (Requires desiccation)
Aqueous Solubility Moderate / ControlledHigh (Subject to common ion effect)
Crystallinity / Flow High / ExcellentModerate / Prone to clumping

Downstream Reactivity and Handling

When utilizing these salts in downstream amide couplings or cross-coupling reactions, the choice of counter-ion dictates the required equivalents of base (e.g., DIPEA or TEA).

  • Handling : The tosylate salt's superior crystallinity translates to excellent flow properties and prevents "clumping" on the benchtop, making it easier to weigh accurately. The HCl salt often requires storage in a desiccator and rapid weighing to prevent moisture uptake.

  • Free-Basing : Both salts require neutralization prior to electrophilic coupling. Because the tosylate anion is bulkier, it can sometimes precipitate out of certain organic solvents when neutralized with non-nucleophilic bases, which can be removed via simple filtration before the coupling step.

Workflow Step1 Weigh Salt (Tosylate or HCl) Step2 Suspend in DCM & Add Base (DIPEA) Step1->Step2 Free-basing Step3 Add Electrophile (e.g., Acid Chloride) Step2->Step3 Coupling Step4 Aqueous Workup (NaHCO3 / Brine) Step3->Step4 Quench Step5 Organic Layer Drying & Concentration Step4->Step5 Isolation

Standard workflow for free-basing and coupling spirocyclic salts.

Experimental Protocols

Protocol A: Comparative Hygroscopicity and Stability Assessment

Objective: To quantitatively evaluate the moisture uptake and subsequent Boc-stability of the salts as a self-validating system.

  • Preparation : Accurately weigh 500 mg of N-t-BOC-1,7-Diazaspiro[3.5]nonane tosylate and 500 mg of the corresponding HCl salt into separate, pre-tared glass Petri dishes.

  • Environmental Exposure : Place both dishes in a controlled humidity chamber (75% Relative Humidity, 40°C) for 7 days.

  • Gravimetric Analysis : Weigh the dishes daily. Calculate the percentage weight gain to determine hygroscopicity.

  • Purity Assessment : After 7 days, dissolve 10 mg of each sample in CDCl₃ and analyze via ¹H-NMR. Monitor the integration of the Boc tert-butyl singlet (~1.45 ppm) relative to the spirocyclic core protons to quantify any moisture-induced deprotection.

Protocol B: Standard Free-Basing and Amide Coupling

Objective: To successfully couple the salt-protected spirocycle with an acid chloride.

  • Suspension : Suspend 1.0 mmol of the selected salt in 10 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Neutralization : Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. (Causality note: 2.5 equivalents are required to neutralize the counter-ion (1 eq), react with the HCl byproduct of the acid chloride (1 eq), and provide a catalytic excess (0.5 eq) to drive the reaction forward).

  • Coupling : Slowly add 1.1 mmol of the desired acid chloride. Stir at room temperature for 2 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • BenchChem . "A Comparative Analysis of Sultamicillin Tosylate and Hydrochloride Salts: An In-depth Technical Guide." 4

  • Université catholique de Louvain . "Generic Drug Product Development Bioequivalence Issues." 6

  • CymitQuimica . "CAS 1427173-49-6: N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate." 2

  • British Journal of Cardiology . "Pharmaceutical salts: a formulation trick or a clinical conundrum?" 1

  • PubMed / NIH . "Dissolution Profile of Tosufloxacin Tosylate in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface." 5

  • Ambeed . "1180112-41-7 | tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | Amides." 3

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of N-t-BOC-1,7-Diazaspiro[3.5]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth analysis of the characteristic fragmentation patterns of N-t-BOC-1,7-diazaspiro[3.5]nonane derivatives under mass s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the characteristic fragmentation patterns of N-t-BOC-1,7-diazaspiro[3.5]nonane derivatives under mass spectrometry conditions. By synthesizing established principles of ion chemistry and drawing comparisons with related N-BOC protected amines and other spirocyclic systems, we offer a predictive framework for the structural elucidation of this increasingly important class of molecules in drug discovery. This document details the primary fragmentation pathways, presents comparative data, and provides standardized experimental protocols to ensure reproducible and accurate results.

Introduction: The Significance of Diazaspiro[3.5]nonanes in Medicinal Chemistry

Spirocyclic scaffolds have gained considerable traction in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1] The 1,7-diazaspiro[3.5]nonane motif, in particular, presents a rigid framework that allows for the precise spatial orientation of substituents, making it a valuable core for constructing compound libraries for high-throughput screening.[1] The tert-butoxycarbonyl (BOC) protecting group is frequently employed during the synthesis of these derivatives. A thorough understanding of their behavior under mass spectrometric analysis is therefore crucial for their unambiguous identification and characterization.

This guide will focus on the fragmentation analysis of N-t-BOC-1,7-diazaspiro[3.5]nonane and its derivatives, providing a comparative analysis with other known BOC-protected amines and spirocyclic alkaloids.

Fundamental Principles of N-t-BOC Fragmentation

The fragmentation of N-t-BOC protected amines is well-documented and primarily driven by the lability of the BOC group itself. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ undergoes several characteristic fragmentation pathways.

The most prominent fragmentation route involves a McLafferty-like rearrangement, leading to the loss of isobutylene (C₄H₈), resulting in a characteristic neutral loss of 56 Da.[2][3] This produces the [M+H-56]⁺ ion. Subsequent loss of carbon dioxide (CO₂) from this ion can also be observed.

An alternative pathway is the cleavage of the entire BOC group, leading to the loss of 100 Da and the formation of the [M+H-100]⁺ ion, which corresponds to the protonated free amine. Additionally, the formation of the tert-butyl cation (m/z 57) is a common observation.

Under electron impact (EI) ionization, the fragmentation is often more extensive, but key fragments include the tert-butyl ion (C₄H₉⁺) and product ions resulting from losses of C₄H₈, C₄H₉O•, and C₅H₈O₂.[4][5]

Predicted Fragmentation of N-t-BOC-1,7-Diazaspiro[3.5]nonane

Based on the foundational principles of BOC fragmentation and the known behavior of cyclic amines, we can predict the primary fragmentation pathways for N-t-BOC-1,7-diazaspiro[3.5]nonane.

Proposed Fragmentation Pathways:

  • Pathway A: Loss of Isobutylene (Neutral Loss of 56 Da): This is expected to be a major fragmentation pathway, initiated by the transfer of a hydrogen atom to the carbonyl oxygen of the BOC group, followed by the elimination of isobutylene. This will result in a prominent ion at [M+H-56]⁺.

  • Pathway B: Loss of the BOC group (Neutral Loss of 100 Da): The complete loss of the tert-butoxycarbonyl group will yield the protonated 1,7-diazaspiro[3.5]nonane, an ion at [M+H-100]⁺.

  • Pathway C: Formation of the tert-Butyl Cation: The heterolytic cleavage of the O-C(CH₃)₃ bond will generate the stable tert-butyl cation at m/z 57.

  • Pathway D: Spirocyclic Ring Opening: Following the initial loss of the BOC group or isobutylene, the diazaspirocyclic core can undergo further fragmentation. This is often initiated by alpha-cleavage adjacent to the nitrogen atoms, leading to the opening of either the azetidine or piperidine ring. The fragmentation of cyclic amines is known to be complex and can vary with ring size.[6]

The following diagram illustrates the predicted primary fragmentation pathways for N-t-BOC-1,7-diazaspiro[3.5]nonane.

Fragmentation_of_NtBOC17Diazaspiro35nonane M [M+H]⁺ N-t-BOC-1,7-Diazaspiro[3.5]nonane fragA [M+H-56]⁺ M->fragA - C₄H₈ fragB [M+H-100]⁺ M->fragB - C₅H₈O₂ fragC m/z 57 (tert-Butyl cation) M->fragC fragD Ring-Opened Fragments fragB->fragD Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathways of N-t-BOC-1,7-diazaspiro[3.5]nonane.

Comparative Fragmentation Analysis

To provide a clearer understanding of the fragmentation behavior of N-t-BOC-1,7-diazaspiro[3.5]nonane derivatives, a comparison with other relevant classes of compounds is presented below.

Compound ClassPrimary Neutral LossesCharacteristic Fragment IonsKey Distinguishing Features
N-t-BOC-1,7-Diazaspiro[3.5]nonane Derivatives 56 Da (C₄H₈), 100 Da (BOC)[M+H-56]⁺, [M+H-100]⁺, m/z 57Presence of fragments arising from the spirocyclic core cleavage post-BOC loss.
Simple N-BOC Protected Acyclic Amines 56 Da (C₄H₈), 100 Da (BOC)[M+H-56]⁺, [M+H-100]⁺, m/z 57Absence of complex ring-opening fragments.
N-BOC Protected Piperidines/Pyrrolidines 56 Da (C₄H₈), 100 Da (BOC)[M+H-56]⁺, [M+H-100]⁺, m/z 57May show some simple ring cleavage, but less complex than spirocycles.
Unprotected Spirocyclic Alkaloids Dependent on structure (e.g., H₂O, CO)Ring-specific fragmentsAbsence of BOC-related fragments (neutral loss of 56 or 100). Fragmentation is dominated by the core structure.[7][8]

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a standardized approach for the fragmentation analysis of N-t-BOC-1,7-diazaspiro[3.5]nonane derivatives using a quadrupole time-of-flight (Q-TOF) mass spectrometer.

5.1. Sample Preparation

  • Prepare a stock solution of the N-t-BOC-1,7-diazaspiro[3.5]nonane derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • For positive ion mode analysis, the mobile phase should consist of a mixture of acetonitrile and water (typically 50:50 v/v) with 0.1% formic acid to aid in protonation.[9]

5.2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.[10]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (Nitrogen) Pressure: 30-50 psi

    • Drying Gas (Nitrogen) Flow Rate: 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

    • Mass Range: m/z 100-1000

  • MS/MS (Tandem MS) Parameters:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Collision Gas: Argon

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions. This allows for a more detailed fragmentation map.

The following diagram illustrates the general workflow for this analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis prep1 Dissolve Sample (1 mg/mL) prep2 Dilute to 1-10 µg/mL in Mobile Phase prep1->prep2 prep3 Add 0.1% Formic Acid prep2->prep3 analysis1 Direct Infusion (5-10 µL/min) prep3->analysis1 analysis2 ESI Positive Ion Mode analysis1->analysis2 analysis3 MS1 Scan (m/z 100-1000) analysis2->analysis3 analysis4 Precursor Ion Selection ([M+H]⁺) analysis3->analysis4 analysis5 MS/MS Analysis (Collision Energy Ramp) analysis4->analysis5 data1 Identify Precursor Ion analysis5->data1 data2 Characterize Fragment Ions data1->data2 data3 Propose Fragmentation Pathways data2->data3

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate
Reactant of Route 2
Reactant of Route 2
N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate
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